Acetylsalicylsalicylic acid
Description
Historical Perspectives and Evolution of Research on Acetylsalicylsalicylic Acid
The history of salicylates is ancient, with extracts from willow bark being used for centuries to alleviate pain and fever. nih.gov The journey of this compound (Salsalate) as a distinct chemical entity began much later. While the synthesis of salicylic (B10762653) acid was achieved in the mid-19th century, leading to the development of Aspirin (B1665792), Salsalate (B1681409) emerged as an alternative with a potentially different tolerability profile.
An early and notable mention of Salsalate's potential beyond its anti-inflammatory use appeared in 1876, when it was suggested as a possible treatment for diabetes. wikipedia.org This early observation, however, remained largely unexplored for over a century. A significant step in its production was a German patent filed in 1909 for a method to prepare a crystallized form of salicylosalicylic acid. wikipedia.org
For much of the 20th century, research on Salsalate was primarily in the context of rheumatology. Clinical studies assessed its efficacy in treating the signs and symptoms of arthritis. nih.gov These investigations confirmed its clinical effectiveness in this domain and also began to characterize its side effect profile, noting gastrointestinal symptoms and tinnitus as potential reasons for discontinuation of treatment. nih.gov
The evolution of research on Salsalate took a significant turn in the late 20th and early 21st centuries. With a growing understanding of the role of chronic inflammation in a variety of diseases beyond arthritis, researchers began to revisit the early suggestions of its metabolic effects. This renewed interest was fueled by the need for new therapeutic approaches for conditions like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
A key milestone in this evolution was the initiation of dedicated clinical trials to investigate Salsalate's glucose-lowering properties. For instance, the Joslin Diabetes Center has been a prominent institution in leading this research, with studies beginning to show concrete evidence of its effects on glycemic control in the 2000s. joslin.org These modern investigations have moved the study of Salsalate from a traditional anti-inflammatory agent to a compound with potential applications in a broader spectrum of metabolic and inflammatory disorders.
Contemporary Significance and Emerging Research Frontiers of this compound
In the contemporary research landscape, this compound (Salsalate) is the subject of intensive investigation, extending far beyond its traditional use in rheumatology. The current significance of Salsalate is largely centered on its potential to address metabolic diseases, with emerging frontiers in oncology and neurodegenerative disorders.
Research in Metabolic Disorders
A substantial body of recent research has focused on the metabolic effects of Salsalate, particularly in the context of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The primary mechanism of action in this area is thought to be its ability to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.govahdbonline.com By dampening chronic low-grade inflammation, which is a known contributor to insulin (B600854) resistance, Salsalate has shown promise in improving glucose homeostasis.
Clinical trials have provided evidence for these effects. For example, the "Targeting Inflammation Using Salsalate in Type 2 Diabetes" (TINSAL-T2D) study demonstrated that Salsalate treatment can lower HbA1c levels and fasting glucose in patients with type 2 diabetes. nih.govsciencedaily.com
| Parameter | Salsalate Group Change | Placebo Group Change | Significance (P-value) |
|---|---|---|---|
| Mean HbA1c Level | -0.37% | +0.04% | <0.001 |
| Fasting Glucose Level | -15 mg/dL | - | <0.001 |
| Triglyceride Levels | 9% reduction | - | - |
| Adiponectin Levels | 27% increase | - | - |
Similarly, research in animal models of NAFLD has shown that Salsalate can ameliorate the condition by reducing liver fat, inflammation, and fibrosis. nih.govnih.gov These studies suggest that Salsalate affects lipid metabolism by increasing β-oxidation and decreasing lipogenesis. nih.gov
Emerging Research in Oncology
Another significant frontier for Salsalate research is in the field of oncology. Its anti-inflammatory properties are again at the forefront of this investigation, as chronic inflammation is a known driver of cancer development. Preclinical studies have suggested that Salsalate may have anticancer activity.
Clinical trials are now underway to explore the therapeutic potential of Salsalate in combination with other cancer treatments. For instance, a phase II clinical trial has studied the effects of adding Salsalate to a regimen of venetoclax (B612062) and decitabine (B1684300) or azacitidine for the treatment of acute myeloid leukemia (AML) and other advanced myeloid malignancies. clinicaltrials.govsparkcures.com Research has also explored its potential to enhance the efficacy of radiotherapy in prostate cancer.
Exploration in Neurodegenerative Diseases
More nascent, but equally intriguing, is the exploration of Salsalate in the context of neurodegenerative diseases, particularly those characterized by the aggregation of the tau protein (tauopathies), such as Alzheimer's disease. Preclinical research in mouse models of tauopathy has suggested that Salsalate can reduce the accumulation of pathological tau aggregates and preserve cognitive function. alzdiscovery.org These findings have spurred early-phase clinical trials to investigate the potential of Salsalate in treating conditions like progressive supranuclear palsy. alzdiscovery.org
| Research Area | Key Findings/Hypothesis | Status |
|---|---|---|
| Metabolic Disorders (Type 2 Diabetes, NAFLD) | Improves glycemic control and reduces liver steatosis through anti-inflammatory effects. | Clinical trials ongoing/completed. |
| Oncology (e.g., AML, Prostate Cancer) | Potential to enhance the efficacy of chemotherapy and radiotherapy. | Early-phase clinical trials. |
| Neurodegenerative Diseases (e.g., Alzheimer's) | May reduce tau protein aggregation and preserve cognitive function. | Preclinical and early-phase clinical trials. |
These expanding areas of research underscore the contemporary significance of this compound as a compound with pleiotropic effects, holding promise for new therapeutic applications beyond its original indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-acetyloxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSFKIFGAPZBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074977 | |
| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-75-6 | |
| Record name | Acetylsalicylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsalicylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-carboxyphenyl o-acetylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ACETYLSALICYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE72MCP5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis Methodologies and Characterization in Chemical Research
Contemporary Synthetic Routes for Acetylsalicylic Acid
The primary industrial method for synthesizing acetylsalicylic acid involves the esterification of salicylic (B10762653) acid. This process is an acetylation reaction where the hydroxyl group on the salicylic acid molecule reacts with an acetylating agent.
The most common and historically significant route to acetylsalicylic acid is the reaction of salicylic acid with acetic anhydride (B1165640). wyltoncn.com In this reaction, the phenolic hydroxyl group of salicylic acid nucleophilically attacks the acetylating agent, acetic anhydride, leading to the formation of acetylsalicylic acid and acetic acid as a byproduct. hooghlywomenscollege.ac.in This process requires a catalyst to proceed at a practical rate. quora.com
The general procedure involves:
Combining salicylic acid with an excess of acetic anhydride. latech.edu
Carefully adding a small quantity of concentrated sulfuric acid to the mixture. latech.edu
Heating the reaction mixture to facilitate the completion of the reaction. latech.edu
Adding water after the reaction to quench any excess acetic anhydride and to induce the crystallization of the acetylsalicylic acid product. latech.edu
In alignment with the principles of green chemistry, phosphoric acid is often used as a safer, less corrosive alternative to sulfuric acid. abcr-mefmo.orgquora.com Green chemistry emphasizes the use of less hazardous substances and the generation of less waste. researchgate.net Phosphoric acid is effective in catalyzing the reaction, and studies have shown that it can produce yields of acetylsalicylic acid that are statistically comparable to those achieved with sulfuric acid. abcr-mefmo.orgresearchgate.net A comparative study reported a mean yield of 79.8% using the traditional sulfuric acid method, versus 79.4% with the phosphoric acid-catalyzed green chemistry approach. abcr-mefmo.orgresearchgate.net
The key advantages of using phosphoric acid include:
Reduced Corrosivity and Toxicity : It is less aggressive and safer to handle than sulfuric acid. abcr-mefmo.orgquora.com
Lower Environmental Impact : It has a lesser effect on air pollution and is generally considered more environmentally benign. abcr-mefmo.org
Comparable Efficacy : It provides similar reaction times and product quality, making it a viable substitute in industrial settings. abcr-mefmo.org
Research into greener and more efficient acetylation methods has explored alternatives to acetic anhydride. Isopropenyl acetate (B1210297) (IPA) has emerged as a promising "green" acetylating agent. frontiersin.org When isopropenyl acetate is used to acetylate salicylic acid, the only byproduct formed is acetone. frontiersin.org Acetone is a relatively benign and volatile solvent that can be easily removed from the reaction mixture by distillation, simplifying purification and reducing waste compared to the acetic acid byproduct from the acetic anhydride route. frontiersin.org
This method aligns well with green chemistry principles by minimizing byproducts that are difficult to handle or require extensive purification steps. frontiersin.org The reaction can be catalyzed by various agents, including vanadyl sulfate, under solvent-free conditions, further enhancing its environmental credentials. frontiersin.org
Esterification Reactions of Salicylic Acid with Acetic Anhydride
Spectroscopic and Chromatographic Characterization Techniques for Acetylsalicylsalicylic Acid and its Derivatives
To confirm the identity, purity, and structure of synthesized acetylsalicylic acid and its derivatives, a suite of analytical techniques is employed. acs.org These methods provide detailed information about the molecular structure and composition of the compounds.
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual atoms.
¹H NMR Spectroscopy : Proton NMR provides information about the hydrogen atoms in a molecule. For acetylsalicylic acid, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons of the acetyl group. muni.cz The chemical shifts, splitting patterns (e.g., doublet, triplet), and integration values for each signal allow for the unambiguous assignment of each proton to its position in the molecule. utah.edu
¹³C NMR Spectroscopy : Carbon-13 NMR is used to determine the types of carbon atoms in a molecule. The spectrum for acetylsalicylic acid shows unique resonances for each of its nine carbon atoms, including those in the carboxyl group, the ester carbonyl, the aromatic ring, and the methyl group. muni.czutah.edu
The following tables summarize typical NMR spectral data for acetylsalicylic acid, usually recorded in a deuterated solvent like chloroform (B151607) (CDCl₃). muni.cz
Table 1: ¹H NMR Data for Acetylsalicylic Acid (Solvent: CDCl₃, Frequency: 400 MHz) muni.cz
| Chemical Shift (δ) [ppm] | Splitting | Integration | Assignment |
|---|---|---|---|
| 8.12 | Doublet (d) | 1H | Aromatic H |
| 7.63 | Triplet (t) | 1H | Aromatic H |
| 7.36 | Triplet (t) | 1H | Aromatic H |
| 7.14 | Doublet (d) | 1H | Aromatic H |
| 2.36 | Singlet (s) | 3H | Methyl (CH₃) |
Table 2: ¹³C NMR Data for Acetylsalicylic Acid (Solvent: CDCl₃, Frequency: 100 MHz) muni.cz
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 170.2 | Carbonyl C (Carboxylic Acid) |
| 169.8 | Carbonyl C (Ester) |
| 151.2 | Aromatic C (C-O) |
| 134.9 | Aromatic C-H |
| 132.5 | Aromatic C-H |
| 126.2 | Aromatic C (C-COOH) |
| 124.1 | Aromatic C-H |
| 122.2 | Aromatic C-H |
| 21.0 | Methyl C (CH₃) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint."
For this compound, key functional groups include a carboxylic acid, an ester, and two aromatic rings. The IR spectrum displays distinct absorption bands corresponding to the stretching and bending vibrations of the bonds within these groups. For instance, the spectrum for acetylsalicylic acid (aspirin) shows a broad peak for the O-H bond in the carboxylic acid group and a C=O stretch for the ester. brainly.com
Specifically, in this compound, the presence of both an ester and a carboxylic acid functional group leads to characteristic carbonyl (C=O) stretching peaks. chemskills.com The ester carbonyl stretch is expected at a higher wavenumber (approximately 1750 cm⁻¹) compared to the carboxylic acid carbonyl stretch. vulcanchem.com The analysis of these peaks confirms the presence of the key structural components of the molecule.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |
| Alkyl | C-H Stretch | 2850-3000 | Medium-Strong |
| Ester | C=O Stretch | ~1750 | Strong |
| Carboxylic Acid | C=O Stretch | 1705-1720 | Strong |
| Aromatic Ring | C=C Stretch | 1400-1600 | Medium-Variable |
| Ester / Acid | C-O Stretch | 1000-1320 | Strong |
This table presents generalized data for the expected absorption ranges of the functional groups present in this compound based on standard IR spectroscopy principles. nobraintoosmall.co.nzlibretexts.org
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization.
For this compound (Molecular Weight: 300.26 g/mol ), mass spectral analysis reveals characteristic fragments that aid in its structural confirmation. nih.gov Electron impact (EI) ionization typically causes the molecule to fragment in predictable ways. The fragmentation of the ester linkage is a key process. Common fragmentation patterns involve the breaking of chemical bonds to form stable cations and neutral radicals. uni-saarland.de
Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) shows several key peaks. nih.gov The fragmentation often follows pathways that yield the most stable resulting ions. libretexts.org The most significant fragments observed for this compound are detailed in the table below.
Table 2: Major Mass Spectral Fragments of this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
| 163 | Acetylsalicyloyl cation | [CH₃COOC₆H₄CO]⁺ |
| 121 | Salicyloyl cation | [HOC₆H₄CO]⁺ |
| 43 | Acetyl cation | [CH₃CO]⁺ |
Data sourced from PubChem CID 10745. nih.gov The fragmentation pattern helps to confirm the connectivity of the acetyl, salicyl, and carboxylic acid moieties within the parent molecule.
High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of individual components within a mixture. It is widely used in chemical research to assess the purity of synthesized compounds and to determine reaction yields.
The analysis of this compound would typically employ a reversed-phase HPLC (RP-HPLC) method. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water (frequently acidified with phosphoric acid or formic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netmuni.czscielo.br
Purity is determined by integrating the area of all peaks in the chromatogram; the purity percentage is the ratio of the main product peak area to the total area of all peaks. For yield assessment, the concentration of the purified product is determined by comparing its peak area against a calibration curve constructed from standards of known concentrations. nih.govscielo.br UV detection is suitable for this compound due to the strong absorbance of its aromatic rings, with detection wavelengths commonly set around 230-275 nm. researchgate.netmuni.czresearchgate.net
Table 3: Typical RP-HPLC Parameters for Analysis of Aromatic Acids
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile : Water : Acid (e.g., 40:60:0.1 v/v/v) | Eluent to carry the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |
| Detection | UV at ~237 nm | Quantifies the compound based on UV absorbance. |
| Injection Volume | 20 µL | The amount of sample introduced into the system. |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
This table outlines a representative, scientifically-grounded HPLC method for the analysis of aromatic acid compounds like this compound, based on established methodologies for similar analytes. researchgate.netscielo.brnih.gov
Advanced Pharmacological Investigations of Acetylsalicylsalicylic Acid
Mechanisms of Action Beyond Cyclooxygenase Inhibition
The pharmacological effects of acetylsalicylsalicylic acid can be broadly categorized into those dependent on and independent of cyclooxygenase inhibition. mdpi.com
This compound's interaction with the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, is central to its mechanism of action. researchgate.netwikipedia.org These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators in various physiological and pathological processes. wikipedia.orgpathway.md
A unique feature of this compound compared to other non-steroidal anti-inflammatory drugs (NSAIDs) is its ability to cause irreversible inhibition of COX enzymes. wikipedia.org It acts as an acetylating agent, covalently transferring its acetyl group to a serine residue within the active site of both COX-1 (Ser530) and COX-2 (Ser516). nih.govnih.gov This acetylation permanently blocks the enzyme's active site, preventing arachidonic acid from binding and thereby inhibiting its catalytic activity. wikipedia.orgnih.gov This irreversible action is particularly significant in anucleated cells like platelets, which cannot synthesize new enzyme, meaning the effect lasts for the platelet's entire lifespan of approximately 7 to 10 days. droracle.aidroracle.ai
By irreversibly inhibiting COX-1 and COX-2, this compound effectively suppresses the production of prostaglandins and thromboxanes. wikipedia.orgresearchgate.net Prostaglandins are involved in inflammation, pain, and fever, while thromboxane (B8750289) A2 is a potent promoter of platelet aggregation. wikipedia.orgmdpi.com The inhibition of COX-1 is primarily responsible for the antiplatelet effects, while the inhibition of COX-2 contributes to the anti-inflammatory and analgesic properties. nih.govdroracle.ai
| Enzyme | Primary Role | Effect of this compound Inhibition |
| COX-1 | Platelet aggregation, gastric mucosal protection | Reduced thromboxane A2 synthesis, decreased platelet aggregation. pathway.md |
| COX-2 | Inflammation, pain, fever | Reduced prostaglandin (B15479496) synthesis, leading to decreased inflammation and pain. pathway.md |
The primary mechanism for this compound's antithrombotic effect is the irreversible inhibition of COX-1 in platelets. nih.govdroracle.ai This action blocks the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. wikipedia.orgdroracle.ai By reducing thromboxane A2 levels, this compound diminishes platelet activation and aggregation, thereby preventing the formation of blood clots (thrombosis). droracle.aiscielo.org.co This effect is crucial in the prevention of cardiovascular events such as heart attacks and strokes. droracle.ai
In addition to its well-defined effects on cyclooxygenase, this compound also influences cellular processes through mechanisms that are independent of COX inhibition. mdpi.com
Research has shown that this compound and its primary metabolite, salicylic (B10762653) acid, can modulate the activity of various transcription factors. mdpi.comwikipedia.org One of the most notable is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comwikipedia.org NF-κB is a key regulator of genes involved in inflammation and immune responses. wikipedia.org By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory genes, contributing to its anti-inflammatory effects through a COX-independent mechanism. mdpi.com Studies have also suggested that this compound may influence other transcription factors, such as activating transcription factor (TF) EB, which is involved in cellular clearance pathways. nih.gov
Cyclooxygenase-Independent Pathways
Influence on Cell Signaling Pathways (e.g., NF-κB, ERK)
Acetylsalicylic acid (ASA) modulates multiple intracellular signaling pathways, many of which are independent of its well-known cyclooxygenase (COX) inhibition. Two prominent pathways influenced by ASA are the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-Regulated Kinase (ERK) pathways.
NF-κB Pathway: The NF-κB transcription factor complex is a critical regulator of inflammatory processes. wikipedia.org ASA has been shown to inhibit the activation of NF-κB. nih.govnih.gov It prevents the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govmdpi.com By stabilizing IκBα, ASA effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.govmdpi.com Interestingly, in some contexts, such as in colorectal cancer cells, prolonged treatment with ASA can lead to increased NF-κB translocation to the nucleus, which paradoxically induces apoptosis (programmed cell death). mdpi.com
ERK Pathway: The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is involved in cell proliferation and survival. ASA has been found to inhibit the ERK signaling pathway. nih.govresearchgate.net For instance, in human umbilical vein endothelial cells, ASA inhibits the expression of COX-2, leading to a downregulation of ERK. glpbio.com In studies on hypoxia/reoxygenation injury in neuronal cells, ASA was shown to strongly inhibit the sustained activation of ERK1/2, a mechanism that may contribute to its neuroprotective effects. ahajournals.org This inhibition of ERK signaling is considered a key COX-independent mechanism through which ASA may alter cell growth and survival. nih.govresearchgate.net
Effects on Mitochondrial Function
Acetylsalicylic acid exerts complex and sometimes contradictory effects on mitochondrial function. The compound and its primary metabolite, salicylate (B1505791), can influence mitochondrial respiration, biogenesis, and redox homeostasis. mdpi.comnih.govnih.gov
Research indicates that ASA can act as both an uncoupler and an inhibitor of the mitochondrial electron transport chain. bohrium.com At lower concentrations, it can stimulate oxygen uptake, indicative of uncoupling, while at higher concentrations, it inhibits respiration. bohrium.com Studies have shown that ASA treatment can lead to an increase in mitochondrial long-chain fatty acid oxidation. nih.gov This may be a compensatory response to altered mitochondrial morphology and inhibited function of the electron transport chain observed after prolonged incubation. nih.gov
Furthermore, ASA has been shown to affect the expression of mitochondrial proteins. bohrium.com In diabetic rats, ASA treatment demonstrated a reduction in mitochondrial reactive oxygen species (ROS) production and lipid peroxidation. nih.gov This was accompanied by an improvement in redox homeostasis, which in turn could facilitate better energy utilization and improve mitochondrial function in tissues like the pancreas and heart. nih.gov Conversely, other studies have highlighted that non-steroidal anti-inflammatory drugs (NSAIDs) like ASA can inhibit β-oxidation and increase mitochondria-derived ROS, potentially causing cell damage. frontiersin.org
Induction of Autophagy and Mitophagy
Studies have demonstrated that ASA stimulates autophagic flux both in cultured cells and in vivo. nih.gov This is evidenced by the conversion of LC3I to LC3II and the degradation of the autophagic substrate SQSTM1/p62 in various organs like the heart and liver following ASA administration. nih.gov
In addition to general autophagy, ASA specifically stimulates mitophagy, the selective removal of damaged mitochondria. mdpi.comnih.gov This has been observed in the heart, where ASA promotes the clearance of dysfunctional mitochondria. nih.gov The induction of autophagy and mitophagy is considered a crucial aspect of how ASA may contribute to cellular health and protect against age-related pathologies. mdpi.com
Acetylation of Biological Macromolecules (e.g., Histones, Cytoskeletal Proteins)
A fundamental mechanism of acetylsalicylic acid's action, beyond COX inhibition, is its ability to donate its acetyl group to other molecules, leading to the acetylation of a wide array of biological macromolecules. wikipedia.orgnih.gov This post-translational modification can significantly alter the function, stability, and interactions of proteins. nih.govchemcess.com
Protein Acetylation: ASA is capable of acetylating numerous non-histone proteins. nih.govnih.gov Cellular proteins involved in metabolism, cell structure, and signaling are targets for ASA-mediated acetylation. nih.govresearchgate.netnih.gov For example, ASA can acetylate cytoskeletal proteins and heat shock proteins. nih.govresearchgate.net This acetylation is believed to be a key mechanism in its neuroprotective effects, as it can impede the aggregation of proteins implicated in neurodegenerative diseases. nih.gov Furthermore, ASA acetylates mitochondrial proteins, including enzymes involved in fatty acid oxidation. nih.gov
Generation of Aspirin-Triggered Lipoxins (ATLs)
A unique consequence of acetylsalicylic acid's interaction with the COX-2 enzyme is the generation of specialized pro-resolving lipid mediators known as aspirin-triggered lipoxins (ATLs). nih.govresearchgate.net Normally, COX-2 converts arachidonic acid into pro-inflammatory prostaglandins. However, when ASA acetylates a serine residue in the active site of COX-2, it does not completely block the enzyme but rather modifies its catalytic activity. wikipedia.orgnih.gov
This aspirin-modified COX-2 enzyme switches its function, converting arachidonic acid into 15R-hydroxyeicosatetraenoic acid (15R-HETE). nih.gov This intermediate is then rapidly converted by 5-lipoxygenase in nearby leukocytes (like neutrophils) into 15-epi-lipoxin A4 (or ATL). nih.govplos.org
ATLs are potent anti-inflammatory molecules that actively promote the resolution of inflammation. nih.govresearchgate.net They inhibit the recruitment of neutrophils, reduce cytokine release, and decrease vascular permeability. nih.govnih.gov The generation of ATLs is considered a significant part of ASA's therapeutic effect, providing a mechanism that goes beyond simple inflammation suppression to actively stimulate healing and resolution processes. plos.orgashpublications.org
Interactions with Myeloperoxidase Activity
Myeloperoxidase (MPO) is an enzyme found predominantly in neutrophils that plays a role in generating reactive oxidants during inflammation. researchgate.net Recent studies have investigated the interaction between acetylsalicylic acid and MPO activity.
Research has shown that ASA can significantly inhibit the peroxidase activity of MPO in a concentration-dependent manner. mdpi.comnih.gov In one study, increasing concentrations of ASA from 10 mM to 50 mM resulted in a progressive inhibition of the MPO-mediated oxidation of its substrate. mdpi.com At the highest concentration tested (50 mM), ASA inhibited MPO activity by over 80-90%. mdpi.comnih.gov This inhibitory effect on MPO, an enzyme linked to inflammatory tissue damage and various pathologies, represents another potential mechanism for the protective effects of ASA. mdpi.combibliomed.org
| ASA Concentration (mM) | Inhibition of MPO Activity (%) | Source |
|---|---|---|
| 10 | 3.16 ± 0.054 | mdpi.com |
| 20 | 3.38 ± 5.16 | mdpi.com |
| 30 | 27.50 ± 4.51 | mdpi.com |
| 40 | 68.15 ± 4.93 | mdpi.com |
| 50 | 83.18 ± 5.40 | mdpi.com |
Pharmacodynamics and Molecular Targets
The pharmacodynamics of acetylsalicylic acid are complex, involving multiple molecular targets that extend beyond its primary and most well-known action of cyclooxygenase (COX) inhibition. uni-saarland.deechemi.com Its biological effects are mediated by the parent molecule itself and its principal metabolite, salicylic acid. wikipedia.orguni-saarland.de
| Molecular Target | Pharmacodynamic Effect | Source(s) |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | Irreversible inhibition via acetylation, leading to reduced synthesis of thromboxane A2 and prostaglandins. | wikipedia.orgmdpi.com |
| Cyclooxygenase-2 (COX-2) | Irreversible acetylation modifies enzyme activity, leading to the production of anti-inflammatory 15-epi-lipoxins (ATLs) instead of pro-inflammatory prostaglandins. | wikipedia.orgnih.gov |
| NF-κB Pathway (IκB Kinase - IKK) | Inhibition of IKK prevents NF-κB activation, reducing the expression of inflammatory genes. | nih.govnih.gov |
| ERK/MAPK Pathway | Inhibition of sustained ERK1/2 activation, affecting cell proliferation and survival. | researchgate.netahajournals.org |
| Mitochondria | Acts as an uncoupler/inhibitor of the electron transport chain; modulates fatty acid oxidation and ROS production. | nih.govnih.govbohrium.com |
| EP300 (Acetyltransferase) | Inhibition of acetyltransferase activity, leading to reduced protein acetylation and induction of autophagy. | nih.gov |
| Histones and other proteins | Acts as an acetyl group donor, causing acetylation of histones and various cellular proteins, thereby modulating their function. | nih.govnih.govnih.gov |
| Myeloperoxidase (MPO) | Inhibits the peroxidase activity of the enzyme. | mdpi.comnih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives.blogspot.comnih.govyoutube.com
The structure-activity relationship (SAR) of acetylsalicylic acid explores how modifications to its chemical structure affect its biological activity. blogspot.com Key structural components, including the acetyl group, the carboxylic acid group, and the phenolic ring, are all considered essential for its pharmacological effects. blogspot.comiitk.ac.in Alterations to these groups, as well as changes in stereochemistry and lipophilicity, can significantly impact the compound's potency and efficacy. blogspot.com
The acetyl group (-COCH3) is a critical determinant of acetylsalicylic acid's biological activity. blogspot.comiitk.ac.in It is responsible for the irreversible inhibition of cyclooxygenase (COX) enzymes, which occurs through a process called acetylation. iitk.ac.inspandidos-publications.com The acetyl group covalently binds to a serine residue within the active site of the COX enzyme, leading to its inactivation. spandidos-publications.comdrugbank.com This acetylation is the key mechanism that differentiates acetylsalicylic acid from its parent compound, salicylic acid, and enhances its therapeutic effectiveness. wikipedia.org Studies have shown that replacing the acetyl group with other substituents, such as ethyl or propyl groups, results in a marked decrease in activity. blogspot.com The stability conferred by the acetyl group also contributes to the long-term efficacy of the drug compared to salicylic acid, which is metabolized more rapidly. blogspot.com
The carboxylic acid group (-COOH) is indispensable for the pharmacological activity of acetylsalicylic acid. blogspot.comiitk.ac.in Its removal or significant modification leads to a decrease in therapeutic action. blogspot.com This functional group is responsible for the molecule's acidic properties and plays a crucial role in its mechanism of action, including the inhibition of the COX enzyme. iitk.ac.inechemi.com The carboxyl group's ability to ionize influences the molecule's solubility in water, which is vital for its absorption and distribution within the body. echemi.comvaia.com Furthermore, this group can participate in hydrogen bonding and ion pairing with biological targets, which affects the drug's binding affinity and specificity. numberanalytics.com The acidity of the carboxyl group means that the extent of ionization is dependent on the surrounding pH, which in turn affects its ability to cross biological membranes. slideshare.net
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays an important role in the activity of acetylsalicylic acid and its derivatives. Research has indicated that for acetylsalicylic acid, the (S)-enantiomer is more active than its (R)-enantiomer counterpart. blogspot.com The specific spatial orientation of the functional groups is crucial for effective interaction with the active sites of target enzymes. For instance, the interaction with COX enzymes is stereospecific. Studies on aspirin-acetylated human cyclooxygenase-2 have provided insight into how the stereochemistry of the interaction can lead to the formation of products with reversed stereochemistry. wiley-vch.de Laboratory exercises involving the synthesis of acetylsalicylic acid are often used to reinforce students' understanding of stereochemistry and reaction mechanisms. enu.kz
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. basicmedicalkey.com In the context of acetylsalicylic acid, QSAR studies have been employed to design and evaluate novel derivatives, particularly as selective COX-1 inhibitors. fip.orgfip.org
One such study designed fourteen acyl salicylic acid derivatives and used multiple linear regression (MLR) analysis to develop QSAR models. researchgate.netfip.org The resulting models predicted that two key descriptors, hydrophobicity (expressed as LogP) and total molecular energy (Etotal), were significant contributors to the biological activity. researchgate.netfip.org The analysis suggested that derivatives with an optimal level of hydrophobicity and high molecular energy would likely exhibit potent COX-1 inhibition. researchgate.netfip.org The presence of a quadratic term for LogP in the QSAR equation indicated a parabolic relationship, implying that there is an optimal lipophilicity for activity and that excessively high lipophilicity could be detrimental. fip.org
The findings from a molecular docking component of the study are summarized in the table below, comparing the binding affinity of several derivatives to that of acetylsalicylic acid (aspirin).
| Compound | Binding Affinity (S-score in kcal/mol) | Relative Affinity to Acetylsalicylic Acid |
|---|---|---|
| Acetylsalicylic Acid (Aspirin) | -4.33 | Baseline |
| AcS1 (Benzoyl salicylic acid) | -5.06 | Higher |
| AcS2 | -5.18 | Higher |
| AcS5 | -5.21 | Higher |
| AcS7 | -5.32 | Highest in Study |
| AcS8 | -5.11 | Higher |
Data sourced from studies on acyl salicylic acid derivatives as COX-1 inhibitors. researchgate.netfip.org
Interactions with Specific Enzymes and Proteins.mdpi.comvaia.com
The primary pharmacological action of acetylsalicylic acid stems from its interaction with cyclooxygenase (COX) enzymes. mdpi.com It irreversibly inhibits both COX-1 and COX-2 isoforms through a mechanism of covalent modification. drugbank.comwikipedia.org The acetyl group of the molecule is transferred to a specific serine residue located within the enzyme's active site—Serine 530 in COX-1 and Serine 516 in COX-2. spandidos-publications.commdpi.com This acetylation reaction effectively blocks the long, hydrophobic channel of the enzyme, which prevents the natural substrate, arachidonic acid, from accessing the catalytic site. mdpi.comnih.gov This blockage halts the synthesis of prostaglandins and thromboxanes. drugbank.comwikipedia.org
Beyond its well-documented effects on COX enzymes, acetylsalicylic acid has the capacity to acetylate a variety of other cellular proteins. spandidos-publications.comdrugbank.com Studies have demonstrated that it can acetylate plasma proteins, with human serum albumin being a notable example. drugbank.comnih.gov The acetylation of albumin can alter its conformation, which in turn may influence its ability to bind and transport other drugs and endogenous molecules. nih.gov Other proteins and cellular components that have been shown to be acetylated by acetylsalicylic acid include hemoglobin and even DNA. spandidos-publications.comdrugbank.com This broader protein acetylation may contribute to some of the drug's other biological effects. spandidos-publications.com
Modulation of Cellular Processes (e.g., Angiogenesis, Inflammation, Immune Responses)
Advanced research has demonstrated that acetylsalicylic acid (ASA) significantly modulates fundamental cellular processes, including angiogenesis, inflammation, and immune responses, through various molecular pathways. These effects underscore its complex interactions within the cellular microenvironment.
Modulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process that acetylsalicylic acid has been shown to inhibit. nih.govaacrjournals.org Studies indicate that a primary mechanism for this anti-angiogenic effect is the downregulation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov In a murine breast cancer model, ASA therapy led to a significant decrease in VEGFR-2 binding by day 11 compared to controls. mdpi.com This inhibitory effect on VEGFR-2 expression was accompanied by a trend towards lower vessel density. mdpi.comnih.gov
Furthermore, ASA has been observed to prevent the disruption of endothelial adherens junctions, which are critical for vascular stability. nih.gov Pretreatment with ASA inhibits the vascular endothelial growth factor (VEGF)-induced formation of tube-like structures by human umbilical cord endothelial cells in a dose-dependent manner. nih.gov This is achieved by preventing the phosphorylation and cytoplasmic translocation of key junction proteins like VE-cadherin and p120 catenin. nih.gov In studies on human primary glioblastoma endothelial cells, ASA was found to reduce the expression of VEGF, VEGFR-1, and Hypoxia-Inducible Factor-1α (HIF-1α), all of which are crucial pro-angiogenic mediators. nih.gov
Table 1: Research Findings on Acetylsalicylic Acid and Angiogenesis
| Model/System | Key Finding | Mechanism/Pathway | Reference |
|---|---|---|---|
| 4T1 Tumor Mouse Model | Significantly decreased VEGFR-2 expression. | Downregulation of VEGFR-2. | mdpi.comnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited VEGF-induced tube formation. | Prevention of adherens junction protein alterations (VE-cadherin, p120 catenin). | nih.gov |
| Human Glioblastoma Endothelial Cells | Reduced expression of key pro-angiogenic mediators. | Downregulation of HIF-1α, VEGF, and VEGFR-1 mRNA. | nih.gov |
| Cutaneous & Uveal Melanoma Cells | Significantly decreased secretion of angiogenin. | Alteration of angiogenic signaling. |
Modulation of Inflammation
The anti-inflammatory properties of acetylsalicylic acid are well-established and primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of pro-inflammatory prostaglandins. mdpi.commdpi.com However, research reveals a more complex modulation of inflammatory pathways beyond COX inhibition. A key mechanism involves the inhibition of the transcription factor Nuclear Factor-kappaB (NF-κB), a central regulator of inflammatory gene expression. mdpi.comnih.govphysiology.org
High doses of ASA have been shown to block NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α. nih.govphysiology.org This action suppresses the expression of pro-inflammatory cytokines. physiology.org For instance, in lung epithelial cells, ASA inhibits the TNF-α-induced activation of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB-α. physiology.org Studies in human monocytes also show that ASA dose-dependently inhibits the synthesis of pro-inflammatory proteins like Tumor Necrosis Factor-alpha (TNF-α) by interfering with the nuclear translocation of NF-κB/c-Rel proteins. capes.gov.br Additionally, ASA has been found to reduce the expression of Interleukin-6 (IL-6) and C-reactive protein (CRP) levels in response to systemic inflammation. nih.gov
Table 2: Research Findings on Acetylsalicylic Acid and Inflammation
| Model/System | Key Finding | Mechanism/Pathway | Reference |
|---|---|---|---|
| Lung Epithelial Cells | Inhibited proinflammatory cytokine expression. | Suppression of IκB kinase (IKK) activity, blocking NF-κB activation. | physiology.org |
| Human Monocytes | Inhibited synthesis of TNF-α and Tissue Factor. | Interference with nuclear translocation of NF-κB/c-Rel proteins. | capes.gov.br |
| Conscious Rabbit Myocardium | Abrogated late ischemic preconditioning effect at high doses. | Blockade of NF-κB activation. | nih.gov |
| BV-2 Microglia Cells | Attenuated LPS-induced production of IL-1β. | Inhibition of NF-κB, p38-MAPK, and ERK1/2 phosphorylation. | nih.gov |
| Healthy Humans (Sleep Restriction) | Reduced IL-6 expression and serum CRP levels. | Reduction in COX-1/COX-2 double-positive monocytes. | nih.gov |
Modulation of Immune Responses
Acetylsalicylic acid exerts significant modulatory effects on both the innate and adaptive immune systems. mdpi.complos.org Research indicates that ASA can impact the activation and phenotype of T cells. In a study of HIV-uninfected women, low-dose ASA treatment for six weeks was associated with decreased T cell immune activation. frontiersin.orgnih.gov Specifically, there was an inverse correlation between ASA concentration in the blood and the proportion of Th17 cells expressing HLA-DR, as well as effector CD4+ and CD8+Tc17 cells expressing CCR5. frontiersin.orgnih.gov
In the context of cancer immunology, ASA has been shown to enhance immune surveillance. unipd.it In laboratory analyses of colorectal cancer cells, exposure to ASA led to an increase in the protein CD80, a key modulator of immune function that helps alert other immune cells to the presence of tumor-associated proteins. unipd.it Patients with rectal cancer taking ASA also showed higher levels of CD80 in healthy rectal tissue, suggesting an induced immune surveillance effect. unipd.it Furthermore, ASA can modulate cytokine production, with studies showing it can increase the production of IL-1β, IL-10, and IL-6 in response to Toll-like receptor (TLR) ligands, suggesting a complex, context-dependent immunomodulatory role. plos.org
Table 3: Research Findings on Acetylsalicylic Acid and Immune Responses
| Model/System | Key Finding | Mechanism/Pathway | Reference |
|---|---|---|---|
| HIV Uninfected Women | Decreased T cell immune activation. | Reduced proportion of activated T cell subsets (e.g., Th17 HLA-DR+, CD4+CCR5+). | frontiersin.orgnih.gov |
| Colorectal Cancer Cells & Patients | Increased expression of CD80 protein. | Enhanced immune surveillance signaling. | unipd.it |
| Human Whole Blood | Increased production of IL-1β, IL-10, IL-6 in response to TLR ligands. | COX-2 dependent immunostimulatory effect. | plos.org |
| Glioblastoma Cells | Inhibited glioma cell proliferation and invasive ability. | Inhibition of the beta-catenin/T-cell factor signaling pathway. | drugbank.com |
In Depth Metabolic and Biochemical Fate Investigations
Metabolic Pathways and Biotransformation
The metabolic journey of acetylsalicylsalicylic acid is characterized by an initial rapid hydrolysis followed by several parallel pathways that modify the resulting salicylic (B10762653) acid, facilitating its eventual excretion from the body.
Upon administration, this compound undergoes rapid hydrolysis, a chemical breakdown reaction with water, which cleaves the ester bond. youtube.comlibretexts.orgresearchgate.net This process yields its principal and pharmacologically active metabolite, salicylic acid, along with acetic acid. youtube.comlibretexts.org The hydrolysis is a first-order reaction and can be catalyzed by acids or bases. cabidigitallibrary.orgyoutube.com Studies have shown that the rate of this hydrolysis is pH-dependent, being more rapid in more basic environments. sciforum.net
The hydrolysis of this compound to salicylic acid is not confined to a single location but occurs at several sites within the body. A significant portion of this conversion happens in the gut wall upon absorption. wikipedia.org The liver is a primary site for this metabolic conversion, where esterase enzymes, such as human carboxylesterase 2 (CES2), efficiently catalyze the deacetylation. wikipedia.orgresearchgate.netresearchgate.net In addition to the gastrointestinal tract and liver, this hydrolysis also takes place within the bloodstream, specifically in erythrocytes (red blood cells), and in the plasma. researchgate.netuni.edu
Following its formation, salicylic acid is subjected to further metabolic transformations, primarily in the liver. wikipedia.orgresearchgate.netdrugbank.com These subsequent pathways are crucial for detoxifying and preparing the molecule for elimination. The major metabolic routes include conjugation with glycine (B1666218) and glucuronic acid, as well as hydroxylation. wikipedia.orgnih.gov The capacity of these metabolic pathways is limited, and at higher concentrations of salicylic acid, the metabolic kinetics can become saturated, shifting from first-order to zero-order kinetics. wikipedia.org
The principal metabolic pathway for salicylic acid is its conjugation with the amino acid glycine. tandfonline.comtaylorandfrancis.com This reaction results in the formation of salicyluric acid, which is the primary excretion product of salicylates. wikipedia.orgtandfonline.comwikipedia.org This conjugation process accounts for a significant portion of the metabolized salicylic acid. tandfonline.com The reaction takes place within the mitochondrial matrix of liver cells and involves a two-step process. tandfonline.com First, salicylic acid is activated to salicyl-CoA by the enzyme xenobiotic/medium-chain fatty acid:CoA ligase (ACSM2B). Subsequently, the glycine N-acyltransferase (GLYAT) enzyme catalyzes the transfer of glycine to salicyl-CoA, forming salicyluric acid. tandfonline.comreactome.org
Another major metabolic route for salicylic acid is glucuronidation, where it is conjugated with glucuronic acid. nih.govnih.gov This process leads to the formation of two main types of glucuronides: salicyl phenolic glucuronide and salicyl acyl glucuronide. taylorandfrancis.comnih.gov These conjugation reactions are catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Multiple UGT isoforms are involved in this process. nih.govresearchgate.net For instance, UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7 have all been shown to catalyze the formation of salicylic acid glucuronides. nih.govresearchgate.net Specifically, UGT2B7 is considered a likely catalyst for the formation of the acyl glucuronide, while several UGTs contribute to the formation of the phenolic glucuronide. nih.gov The formation of these glucuronides decreases the amount of pharmacologically active salicylic acid. aacrjournals.org
A minor, yet significant, metabolic pathway for salicylic acid is its oxidation through hydroxylation. nih.govnih.gov This reaction introduces an additional hydroxyl group onto the aromatic ring of salicylic acid, leading to the formation of dihydroxybenzoic acids. nih.gov The primary product of this pathway is 2,5-dihydroxybenzoic acid, more commonly known as gentisic acid. nih.govnih.gov A smaller amount of 2,3-dihydroxybenzoic acid is also formed. nih.govnih.gov This hydroxylation is primarily carried out by cytochrome P450 (P450) enzymes in the liver. researchgate.netresearchgate.netnih.gov Studies with recombinant human P450s have shown that several isoforms, including P450 2E1, can catalyze this reaction. nih.gov Interestingly, activated neutrophils have also been shown to hydroxylate salicylate (B1505791) to form gentisic acid, suggesting a potential role for this pathway in inflammatory conditions. nih.gov Gentisic acid itself can be further metabolized by conjugation with glycine to form gentisuric acid. nih.gov
Table of Metabolic Pathways and Products
| Metabolic Pathway | Primary Metabolite(s) | Enzymes Involved | Primary Site of Metabolism |
| Hydrolysis | Salicylic Acid, Acetic Acid | Carboxylesterases (e.g., CES2) | Intestinal Wall, Liver, Erythrocytes |
| Glycine Conjugation | Salicyluric Acid | ACSM2B, GLYAT | Liver (Mitochondria) |
| Glucuronidation | Salicyl Phenolic Glucuronide, Salicyl Acyl Glucuronide | UDP-glucuronosyltransferases (UGTs) | Liver |
| Hydroxylation | Gentisic Acid (2,5-dihydroxybenzoic acid), 2,3-dihydroxybenzoic acid | Cytochrome P450 (e.g., P450 2E1) | Liver |
Enzyme Systems Involved (e.g., UDP-Glucuronosyltransferases, Cytochrome P450)
This compound is primarily metabolized through hydrolysis into two molecules of salicylic acid. drugbank.comnih.gov This conversion happens partially in the small intestine and is completed by esterases in the body. drugbank.com While a significant portion of salsalate (B1681409) is absorbed unchanged before rapid hydrolysis, approximately 7-10% of the dose is not hydrolyzed and is instead excreted in the urine as the parent compound or its glucuronide conjugates. nih.gov
The subsequent metabolism of the active metabolite, salicylic acid, is extensive and involves several key enzyme systems. Phase I metabolism, primarily hydroxylation, is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org Phase II metabolism involves conjugation reactions, with UDP-glucuronosyltransferases (UGTs) playing a crucial role in forming glucuronide esters. wikipedia.orgeur.nl
Cytochrome P450 (CYP) System: The oxidation of salicylic acid to form hydroxylated metabolites like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid) is mediated by multiple CYP isoforms. wikipedia.org In human liver microsomes, CYP2C9, CYP2C19, and possibly CYP3A are involved in the metabolism of salicylic acid. wikipedia.orgdrugbank.com
UDP-Glucuronosyltransferases (UGT) System: Glucuronidation is a major pathway in the metabolism of salicylic acid. eur.nldrugbank.com UGTs catalyze the conjugation of glucuronic acid to salicylic acid, forming salicyl acyl glucuronide and salicyl phenolic glucuronide. drugbank.com These enzymes are membrane-bound, primarily in the endoplasmic reticulum, and their co-localization with CYP enzymes ensures an efficient, stepwise biotransformation of compounds. nih.gov The UGT family, particularly isoforms in the UGT1 and UGT2 families, are vital for the metabolism of a wide array of drugs and endogenous compounds. eur.nlnih.govfrontiersin.org
| Enzyme System | Specific Enzyme(s) Involved | Role in Metabolism of Salicylate (Active Metabolite) | Resulting Metabolites |
|---|---|---|---|
| Esterases | Various non-specific esterases | Hydrolysis of the prodrug Salsalate | Salicylic acid |
| Cytochrome P450 (Phase I) | CYP2C9, CYP2C19, CYP3A | Oxidation (Hydroxylation) | 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid (Gentisic acid) |
| UDP-Glucuronosyltransferases (Phase II) | UGT1A, UGT2B families | Conjugation with glucuronic acid | Salicyl acyl glucuronide, Salicyl phenolic glucuronide |
Biochemical Interactions at the Cellular and Subcellular Level
Following its conversion to salicylic acid, the compound engages in numerous interactions at the cellular and subcellular levels, influencing fundamental biological structures and processes.
Interaction with DNA and Nucleic Acid Structures
Direct interaction studies on this compound with DNA are not extensively documented; however, the interactions of its active metabolite, salicylic acid, have been investigated. Research indicates that salicylic acid does bind to DNA, though it does so non-intercalatively, meaning it does not insert itself between the base pairs of the DNA helix. elifesciences.org This interaction is characterized by binding to the minor groove of the DNA structure. elifesciences.org
Spectroscopic studies have shown that this binding causes minor distortions in the DNA structure. elifesciences.org Other research suggests that salicylate can inhibit the activity of CBP/p300, an acetyltransferase, which leads to a decrease in the acetylation of both histone proteins and non-histone proteins like p53 and NF-κB. elifesciences.org This modulation of protein acetylation represents an indirect mechanism by which salicylate can influence gene expression. elifesciences.org
| Compound | Binding Constant (K) with DNA | Mode of Interaction | Effect on DNA Structure |
|---|---|---|---|
| Salicylic Acid (Metabolite) | 1.15 x 104 M-1 | Non-intercalative; Minor groove binding | Minor distortion |
Interactions with Lipid Membranes and Bilayers
The biological effects of salicylic acid, the active metabolite of salsalate, are partly attributable to its direct interactions with the lipid bilayers of cellular membranes. nih.gov Studies utilizing micropipette aspiration on giant unilamellar vesicles show that salicylate disrupts membrane stability by decreasing both membrane stiffness and thickness. nih.gov It effectively reduces the apparent area compressibility modulus and the bending modulus of lecithin (B1663433) membranes in a dose-dependent manner. nih.gov
Molecular dynamics simulations and experimental data concur that salicylic acid increases the fluidity of model membranes. nih.govnih.gov This interaction leads to membrane thinning and disorders the membrane structure. nih.gov Dynamic tension spectroscopy has revealed that salicylate increases the likelihood of spontaneous defect formation in the membrane and lowers the energy barrier required to create unstable holes, further supporting the model of salicylate-induced membrane disruption. nih.gov These mechanical alterations can influence biological processes associated with membrane permeability and curvature. nih.gov
| Effect of Salicylate on Lipid Bilayers | Observed Phenomenon | Biophysical Consequence |
|---|---|---|
| Structural Disruption | Disorders lipid packing, increases membrane fluidity. nih.gov | Membrane thinning. nih.gov |
| Mechanical Alteration | Reduces area compressibility and bending modulus. nih.gov | Decreased membrane stiffness. nih.gov |
| Stability Reduction | Increases frequency of spontaneous defect formation. nih.gov | Lowers energy barrier for hole formation. nih.gov |
Modulation of Intracellular Redox State (e.g., GSH Depletion, ROS Formation)
This compound has been shown to modulate the intracellular redox state. In a preclinical model, salsalate administration ameliorated oxidative stress, which was evidenced by an increased ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG). frontiersin.org Glutathione is a critical cellular antioxidant, and its depletion is a key event in the induction of apoptosis and oxidative stress. researchgate.netbiomolther.org The cellular redox environment is largely determined by the GSH/GSSG ratio, which acts as a redox buffer. nih.gov
The accumulation of reactive oxygen species (ROS) can lead to the depletion of GSH. biomolther.orgmdpi.com A feed-forward loop can exist where an initial stress triggers ROS production, which in turn depletes GSH, leading to further ROS generation and potential cell damage. researchgate.net The metabolite salicylic acid is known to be a key regulator of ROS signaling in biological systems. nih.gov The interplay between salicylic acid, ROS, and the glutathione pool is critical in determining cellular responses to stress, including the activation of defense mechanisms or the initiation of cell death pathways. researchgate.net
| Compound | Observed Effect | Mechanism/Implication |
|---|---|---|
| Salsalate | Ameliorates oxidative stress; Increases GSH/GSSG ratio in a preclinical model. frontiersin.org | Enhances antioxidant capacity. |
| Salicylate (Metabolite) | Key regulator of ROS signaling. nih.gov | Participates in the complex interplay between ROS generation and antioxidant defense. researchgate.net |
| General Mechanism | GSH depletion leads to increased ROS production. researchgate.netfrontiersin.org | A critical decrease in the GSH/GSSG ratio can trigger apoptotic signaling. nih.gov |
Effects on Cellular Respiration and Mitochondrial Toxicity
A primary mechanism through which this compound exerts its metabolic effects is via the mitochondrial actions of its metabolite, salicylic acid. nih.govdiabetesjournals.org Salicylate acts as a mitochondrial uncoupler, a process where it increases proton conductance across the inner mitochondrial membrane. frontiersin.orgnih.govdiabetesjournals.org This uncoupling separates the process of electron transport from ATP synthesis, leading to an increase in oxygen consumption (respiration) that is not linked to ATP production, dissipating energy as heat. nih.govmdpi.com
In addition to uncoupling, salicylates directly inhibit components of the respiratory chain and associated enzymes. medscape.com In isolated cardiac mitochondria, salicylic acid inhibits ADP-dependent (State 3) respiration. elsevierpure.com This was found to result from the competitive inhibition of the Krebs cycle enzyme α-ketoglutarate dehydrogenase at its substrate-binding site. elsevierpure.com At higher concentrations, salicylates can induce the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane. xiahepublishing.com MPTP opening leads to the collapse of the mitochondrial membrane potential, swelling, and the release of pro-apoptotic factors, representing a significant mitochondrial toxicity event. mdpi.comxiahepublishing.com
| Mitochondrial Target/Process | Effect of Salicylate | Consequence |
|---|---|---|
| Oxidative Phosphorylation (OXPHOS) | Acts as a protonophore, uncoupling respiration from ATP synthesis. nih.govdiabetesjournals.org | Increased oxygen consumption, dissipation of energy as heat, reduced ATP production. nih.govmdpi.com |
| Krebs Cycle Enzymes | Inhibits α-ketoglutarate dehydrogenase (KGDH). elsevierpure.com | Inhibition of State 3 (ADP-dependent) respiration. elsevierpure.com |
| Mitochondrial Permeability Transition Pore (MPTP) | Can trigger MPTP opening. xiahepublishing.com | Collapse of membrane potential, mitochondrial swelling, potential initiation of cell death. mdpi.comxiahepublishing.com |
| Electron Transport Chain | At high concentrations, can inhibit electron flow from substrate dehydrogenases to the ubiquinone pool. nih.gov | Inhibition of cellular respiration. nih.gov |
Biochemical Responses to Environmental Stressors
The available scientific literature on this compound (salsalate) focuses on its pharmacological and metabolic effects within mammalian systems, such as its role in inflammation and glucose homeostasis. frontiersin.orgnih.gov Research concerning its specific biochemical responses to environmental stressors, as typically defined in the context of plant biology or ecotoxicology (e.g., drought, salinity, heavy metals, or cold stress), is not present in the reviewed sources. Studies in this area have investigated the effects of exogenously applied salicylic acid, which has been shown to modulate plant defense mechanisms and enhance tolerance to various abiotic stresses. mdpi.comresearchgate.netnih.govencyclopedia.pub However, these findings pertain to salicylic acid as an external agent in plants and are not directly applicable to the metabolic fate and biochemical actions of the prodrug salsalate in mammals.
Therapeutic Efficacy Research and Advanced Clinical Applications
Efficacy in Cardiovascular Disease Prevention
Acetylsalicylic acid's role in the prevention of cardiovascular events has been a subject of intense investigation for decades. Its efficacy is primarily attributed to its antiplatelet properties, which inhibit the formation of blood clots that can lead to heart attacks and strokes. The application of acetylsalicylsalicylic acid is distinctly stratified into primary and secondary prevention strategies.
Primary prevention refers to the use of acetylsalicylic acid to prevent a first cardiovascular event in individuals who have not been previously diagnosed with cardiovascular disease. While once a common recommendation, the role of this compound in this context has become more nuanced. Recent large-scale clinical trials have led to a re-evaluation of its risk-benefit profile for the general population.
Several landmark studies have informed the current understanding. The Aspirin (B1665792) for Asymptomatic Atherosclerosis Trial (AAA), the Aspirin to Reduce Risk of Initial Vascular Events (ARRIVE) trial, the Aspirin in Reducing Events in the Elderly (ASPREE) trial, and the A Study of Cardiovascular Events in Diabetes (ASCEND) trial have all contributed significant data. A consistent finding across these trials is that while acetylsalicylic acid may offer a modest reduction in the risk of a first cardiovascular event, this benefit is often counterbalanced by a notable increase in the risk of major bleeding events. cancerworld.netnih.govnih.gov
For instance, the ARRIVE study, which enrolled patients at moderate cardiovascular risk, found no significant difference in the primary endpoint of major cardiovascular events between the acetylsalicylic acid and placebo groups after five years. nih.gov Similarly, the ASPREE trial, focusing on an elderly population, did not show a reduction in the primary endpoint of all-cause death, dementia, or persistent physical disability with acetylsalicylic acid use, but did find an increased risk of major bleeding. nih.gov The ASCEND trial, which specifically studied diabetic patients, demonstrated a 12% reduction in cardiovascular events with acetylsalicylic acid, but this was accompanied by a 29% increase in major bleeding. gazetamedica.pt
Interactive Data Table: Key Primary Prevention Trials of Acetylsalicylic Acid
| Trial | Participant Population | Key Finding on Efficacy | Key Finding on Safety |
| ARRIVE | Moderate cardiovascular risk | No significant reduction in major cardiovascular events. nih.gov | Increased risk of gastrointestinal bleeding. nih.gov |
| ASPREE | Elderly (≥70 years) | No significant reduction in all-cause death, dementia, or disability. nih.gov | Increased risk of major bleeding. nih.gov |
| ASCEND | Diabetic patients | 12% reduction in cardiovascular events. gazetamedica.pt | 29% increase in major bleeding. gazetamedica.pt |
In contrast to primary prevention, the role of acetylsalicylic acid in the secondary prevention of stroke is well-established and strongly recommended. cancer.org For individuals who have already experienced an ischemic stroke or a transient ischemic attack (TIA), long-term treatment with acetylsalicylic acid has been shown to significantly reduce the risk of recurrent vascular events, including subsequent strokes, myocardial infarction, and vascular death. cancer.orgnih.gov
A landmark meta-analysis by the Antithrombotic Trialists' Collaboration, which included data from 287 randomized controlled trials involving 135,000 high-risk patients, demonstrated that antiplatelet therapy, with acetylsalicylic acid being the most studied agent, provides substantial protection against serious vascular events. cancer.org In patients with a prior stroke or TIA, acetylsalicylic acid treatment was associated with a significant reduction in the risk of a subsequent stroke. cancer.org Specifically, acetylsalicylic acid was associated with a 15% reduction in recurrent stroke. cancer.org
Further research has reinforced these findings. The European Stroke Prevention Study 2 (ESPS-2) found that low-dose acetylsalicylic acid was effective in the secondary prevention of ischemic stroke and TIA. cancer.gov The study showed that acetylsalicylic acid alone reduced the risk of stroke by 18% compared to placebo. cancer.gov When initiated within 48 hours of a stroke, acetylsalicylic acid has been shown to reduce the risk of being dead or dependent at the final follow-up. cancer.org
Interactive Data Table: Efficacy of Acetylsalicylic Acid in Secondary Stroke Prevention
| Study/Analysis | Key Finding |
| Antithrombotic Trialists' Collaboration | 15% reduction in recurrent stroke. cancer.org |
| European Stroke Prevention Study 2 (ESPS-2) | 18% reduction in stroke risk with acetylsalicylic acid alone compared to placebo. cancer.gov |
| Early Administration (within 48 hours of stroke) | Significant reduction in the odds of being dead or dependent at final follow-up. cancer.org |
An early meta-analysis by Berger et al. suggested that acetylsalicylic acid reduced the risk of myocardial infarction primarily in men and the risk of stroke primarily in women. gazetamedica.ptcancer.org The Women's Health Study (WHS) found that acetylsalicylic acid did not significantly reduce the risk of a first major cardiovascular event in women, but it did lead to a reduction in the risk of a first stroke. gazetamedica.pt In this study, a reduction in myocardial infarction was observed in women aged 65 years and older. gazetamedica.pt
The Hypertension Optimal Treatment (HOT) study also reported gender-differentiated effects, with acetylsalicylic acid significantly reducing the incidence of myocardial infarction in men but not in women. medizinonline.comdovepress.com
Interactive Data Table: Gender-Specific Effects of Acetylsalicylic Acid in Cardiovascular Prevention
| Study/Analysis | Findings in Men | Findings in Women |
| Berger et al. Meta-analysis | Reduced risk of myocardial infarction. gazetamedica.pt | Reduced risk of stroke. gazetamedica.pt |
| Women's Health Study (WHS) | Not applicable | No significant reduction in major cardiovascular events, but a reduction in first stroke risk. gazetamedica.pt |
| Hypertension Optimal Treatment (HOT) Study | Significant reduction in myocardial infarction. medizinonline.comdovepress.com | No significant reduction in myocardial infarction. medizinonline.comdovepress.com |
| Antithrombotic Trialists' Collaboration | No significant overall difference in the effect of acetylsalicylic acid on serious vascular events compared to women. nih.gov | No significant overall difference in the effect of acetylsalicylic acid on serious vascular events compared to men. nih.gov |
Research in Oncology and Chemoprevention
Beyond its cardiovascular benefits, a growing body of evidence suggests that acetylsalicylic acid may play a role in the prevention and treatment of certain types of cancer. cancer.govmedizinonline.comascopost.com This potential is largely attributed to its anti-inflammatory properties, particularly the inhibition of the cyclooxygenase (COX) enzymes, which are involved in pathways that can promote cancer development. dovepress.com
Preclinical research using animal models has provided valuable insights into the potential anti-tumor effects of acetylsalicylic acid. These studies have demonstrated its ability to inhibit the growth of various types of tumors.
In melanoma research, studies in mice have shown that acetylsalicylic acid can suppress the in-vivo growth of melanoma tumors in a dose-dependent manner. nih.govresearchgate.net One study found that acetylsalicylic acid administered in drinking water inhibited the growth of B16-MSCV melanoma tumors. nih.gov Another study in a mouse model of skin melanoma reported that acetylsalicylic acid at certain doses caused significant tumor growth inhibition. researchgate.net
Similar findings have been observed in models of ovarian cancer. A study using a novel aspirin derivative, Aspirin-PC, demonstrated a significant reduction in ovarian cancer growth in vivo, with up to a 90% reduction in tumor growth in mouse models. nih.gov This effect was even more pronounced when combined with a VEGF inhibitor. dovepress.comnih.gov
For colorectal cancer, a study utilizing an athymic nude mouse xenograft model showed that the sodium salt of aspirin inhibited tumor growth. plos.org This inhibition was associated with the downregulation of specific proteins involved in cancer cell survival and proliferation. plos.org
Interactive Data Table: Acetylsalicylic Acid in Animal Tumor Models
| Cancer Type | Animal Model | Key Finding on Tumor Growth |
| Melanoma | Syngeneic WT mice with B16-MSCV melanoma cells | Dose-dependent inhibition of tumor growth. nih.gov |
| Melanoma | C57BL/6 mice with B16-F0 melanoma cells | Significant tumor growth inhibition at specific doses. researchgate.net |
| Ovarian Cancer | Mouse models with human and mouse ovarian cancer cells | Aspirin-PC significantly reduced tumor growth by 50-90%. nih.gov |
| Colorectal Cancer | Athymic nude mouse xenograft model (RKO cells) | Inhibition of tumor growth. plos.org |
Epidemiological and clinical studies in humans have provided evidence that regular use of acetylsalicylic acid may reduce the risk of developing certain cancers.
The most robust evidence for the chemopreventive effects of acetylsalicylic acid is in colorectal cancer. medizinonline.com Numerous observational studies and meta-analyses have shown that long-term, regular use of acetylsalicylic acid is associated with a reduced incidence and mortality from colorectal cancer. nih.govgazetamedica.pt A review of several studies indicated that daily doses of 75 mg or more for at least five years reduced the incidence of colorectal cancer. gazetamedica.pt
Research has also pointed to a potential benefit in reducing the risk of ovarian cancer. medizinonline.com A meta-analysis of data from two large ovarian cancer consortia found that frequent aspirin use was associated with a 13% reduction in ovarian cancer risk. cancerworld.netascopost.com This risk reduction was observed even in women with multiple risk factors for the disease. cancerworld.netascopost.com
The evidence for a protective effect against prostate cancer is less consistent. medizinonline.com Some meta-analyses of cohort studies have suggested a modest reduction in prostate cancer risk with regular aspirin use. frontiersin.org However, other analyses, particularly those looking at daily or long-term use, have not found a significant association. frontiersin.org One retrospective cohort study did suggest that aspirin intake was associated with a reduced incidence of prostate cancer. nih.gov
Interactive Data Table: Acetylsalicylic Acid and Cancer Risk Reduction in Humans
| Cancer Type | Summary of Evidence |
| Colorectal Cancer | Strong evidence from multiple studies for a reduced incidence and mortality with long-term, regular use. nih.govgazetamedica.ptmedizinonline.com |
| Ovarian Cancer | Meta-analyses suggest a reduced risk with frequent use. cancerworld.netmedizinonline.comascopost.com |
| Prostate Cancer | Evidence is inconsistent; some studies suggest a modest risk reduction, while others show no significant association. medizinonline.comfrontiersin.orgnih.gov |
Impact on Tumor Angiogenesis and Lymphangiogenesis
Research into the effects of acetylsalicylic acid on tumor development has revealed its potential to inhibit both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels), which are critical processes for tumor growth and metastasis. spandidos-publications.com Studies utilizing a murine sarcoma model have demonstrated that acetylsalicylic acid can significantly delay tumor growth. spandidos-publications.com This inhibitory effect is believed to be correlated with the downregulation of key signaling molecules involved in vessel formation. spandidos-publications.comspandidos-publications.com
The primary mechanism identified is the reduction of vascular endothelial growth factor A (VEGF-A) and vascular endothelial growth factor C (VEGF-C) expression in tumor tissues. spandidos-publications.comspandidos-publications.com VEGF-A is a potent stimulator of angiogenesis, while VEGF-C is crucial for lymphangiogenesis. spandidos-publications.com By suppressing these growth factors, acetylsalicylic acid effectively reduces the tumor's ability to create the vascular networks it needs to thrive and spread. spandidos-publications.comspandidos-publications.com
In a murine S180 sarcoma model, treatment with acetylsalicylic acid resulted in a dose-dependent decrease in microvessel density (MVD). spandidos-publications.com A reduction in lymphatic vessel density (LVD) was also observed, particularly at higher doses. spandidos-publications.com Furthermore, investigations into the molecular pathways have shown that acetylsalicylic acid can inhibit the expression of VEGFR-2, a key receptor for VEGF that strongly triggers angiogenesis. mdpi.com This suggests that the anti-tumor effects of acetylsalicylic acid include the inhibition of angiogenesis through the downregulation of VEGFR-2. mdpi.com
Table 1: Effect of Acetylsalicylic Acid on Tumor Growth and Vessel Density in a Murine Sarcoma Model
| Treatment Group | Tumor Growth Inhibition Rate | Change in Microvessel Density (MVD) | Change in Lymphatic Vessel Density (LVD) |
| High-Dose Acetylsalicylic Acid | 33.5% | Decreased (dose-dependent) | Markedly Reduced |
| Low-Dose Acetylsalicylic Acid | 22.2% | Decreased (dose-dependent) | Not specified |
Data derived from a study on a murine S180 sarcoma model. spandidos-publications.com
Efficacy in Mood Disorders and Psychiatric Conditions
The role of inflammation in the pathophysiology of psychiatric conditions has led to investigations into the therapeutic potential of anti-inflammatory agents like acetylsalicylic acid. umlub.plbmj.com Evidence from both preclinical and clinical studies suggests that it may have beneficial effects in the context of mood disorders and schizophrenia. nih.govbrieflands.com
Observational studies and some clinical trials have pointed towards the potential efficacy of acetylsalicylic acid in managing affective episodes in mood disorders, such as bipolar disorder. nih.govnih.gov Chronic, low-dose use of acetylsalicylic acid has been associated with a reduced risk of experiencing affective episodes over extended follow-up periods. nih.gov One study indicated that chronic use of low-dose acetylsalicylic acid was linked to a decreased risk of manic or other affective episodes in individuals with bipolar disorder. nih.gov Another population-based study found that continuous low-dose acetylsalicylic acid use was associated with a reduced risk of depression. frontiersin.org A systematic review of clinical studies supports a reduced risk of depression with exposure to acetylsalicylic acid. mdpi.com
Table 2: Observational Study Findings on Acetylsalicylic Acid and Affective Episodes
| Study Type | Population | Key Finding |
| Cohort Studies (Pooled Data) | General Population/Patients with Mood Disorders | Reduced risk of depression with acetylsalicylic acid exposure (Pooled HR: 0.624). mdpi.com |
| Observational Study | Patients with Bipolar Disorder | Chronic low-dose use may improve the course of the illness. nih.gov |
| Population-based Register Study | General Population | Continued use of low-dose acetylsalicylic acid reduced the risk for incident depression. frontiersin.org |
HR: Hazard Ratio
The therapeutic hypothesis for acetylsalicylic acid in mood disorders is partly based on its anti-inflammatory properties, specifically its ability to inhibit cyclooxygenase (COX) enzymes and subsequently reduce pro-inflammatory biomarkers. nih.gov Preclinical studies have shown an association between the response to acetylsalicylic acid and inflammatory parameters. nih.gov However, this correlation has not been consistently confirmed in clinical trials with patients suffering from mood disorders. nih.govnih.gov While elevated levels of inflammatory markers like pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-alpha) and C-reactive protein are often reported in individuals with major depression, the direct link between the clinical efficacy of acetylsalicylic acid and changes in these specific markers in humans remains an area for further investigation. frontiersin.orgmood-disorders.co.uk
Given the evidence suggesting that inflammation plays a role in the pathogenesis of schizophrenia, acetylsalicylic acid has been studied as an add-on to standard antipsychotic treatment. bmj.combrieflands.com Several randomized, double-blind, placebo-controlled trials have investigated its efficacy. brieflands.comrug.nl The findings suggest that adjuvant acetylsalicylic acid can reduce the severity of symptoms in patients with schizophrenia spectrum disorders. bmj.combrieflands.comrug.nl
One study found that adding acetylsalicylic acid to regular antipsychotic medication led to a greater reduction in total scores on the Positive and Negative Syndrome Scale (PANSS) compared to a placebo. bmj.comrug.nl The effect was particularly noted in reducing positive symptoms. brieflands.comrug.nl Another clinical trial also reported that the addition of acetylsalicylic acid was effective in improving positive symptoms, negative symptoms, and general psychopathology. brieflands.com A meta-analysis of studies on non-steroidal anti-inflammatory drugs (NSAIDs), which included acetylsalicylic acid, concluded that these agents could curtail both positive and negative symptoms in schizophrenia patients when added to antipsychotic treatment. brieflands.com
Table 3: Clinical Trial Results of Adjuvant Acetylsalicylic Acid in Schizophrenia
| Study | Patient Group | Treatment | Duration | Key Outcome |
| Laan et al. (2010) | 70 patients with schizophrenia spectrum disorders | Acetylsalicylic acid (1000 mg/day) + antipsychotic | 3 months | Statistically significant reduction in total PANSS score and positive PANSS score compared to placebo. rug.nl |
| Laan et al. (2006) | 80 patients with schizophrenia, schizophreniform, or schizoaffective disorder | Acetylsalicylic acid (1000 mg/day) + antipsychotic | 3 months | Reduction in positive and negative symptoms. brieflands.com |
| Attari et al. (2016) | Not specified | Acetylsalicylic acid + antipsychotic | 1 month + follow-up | Improvement in positive symptoms, negative symptoms, and general psychopathology. brieflands.com |
PANSS: Positive and Negative Syndrome Scale
Applications in Periodontal Health
The anti-inflammatory properties of acetylsalicylic acid have also been explored for their potential benefits in managing periodontal diseases, which are inflammatory conditions affecting the tissues surrounding the teeth. rjor.ro
Research has investigated whether systemically administered acetylsalicylic acid can work synergistically with conventional periodontal treatments, such as scaling and root planing. nih.gov A proof-of-principle trial involving patients with untreated moderate to severe adult periodontitis demonstrated a functional synergism between the two therapies. nih.gov
The study showed that the combination of scaling and acetylsalicylic acid resulted in a therapeutic efficacy in reducing gingival inflammation and pocket probing depths that was approximately equal to the sum of the individual effects of each therapy alone. nih.gov This suggests that acetylsalicylic acid's mechanism of inhibiting destructive components of the immune response complements the bacterial plaque reduction achieved through scaling. nih.gov Additionally, acetylsalicylic acid alone was found to significantly reduce the concentration of elastase-alpha 1-proteinase inhibitor in the gingival crevicular fluid, which may indicate a decreased risk of periodontal disease progression. nih.gov Other studies have also suggested that low-dose acetylsalicylic acid may reduce the risk of periodontal attachment loss. researchgate.net
Table 4: Therapeutic Effects on Periodontal Health
| Therapy | Effect on Gingival Inflammation | Effect on Pocket Probing Depth | Effect on GCF Elastase-alpha 1-proteinase inhibitor |
| Scaling + Acetylsalicylic Acid | Significant Reduction | Significant Reduction | Not specified |
| Scaling + Placebo | Significant Reduction | Significant Reduction | No significant change |
| Acetylsalicylic Acid Alone | Significant Reduction | Significant Reduction | Significant Reduction |
| Placebo Alone | No significant change | No significant change | No significant change |
GCF: Gingival Crevicular Fluid. Data from a 6-week observation period. nih.gov
Reduction of Inflammatory Markers in Gingival Crevicular Fluid
Gingival crevicular fluid (GCF) is an inflammatory exudate found in the gingival sulcus, and its composition serves as a diagnostic indicator of the health of periodontal tissues. mdpi.com An increase in the presence of inflammatory mediators within the GCF is associated with the pathogenesis and progression of periodontal disease. mdpi.com Research has explored the utility of acetylsalicylic acid in modulating the local inflammatory response in the periodontium by examining its effect on the biomarkers present in GCF.
Studies indicate that acetylsalicylic acid can lead to a reduction in specific inflammatory markers within the gingival crevicular fluid. upenn.edurjor.ro Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which in turn decreases the synthesis of prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which are key mediators in inflammatory processes. rjor.ro
A clinical trial investigating the effects of systemically administered acetylsalicylic acid in patients with moderate to severe adult periodontitis provided significant findings. In this study, patients were given 500 mg of acetylsalicylic acid four times a day. The results demonstrated that acetylsalicylic acid was significant in reducing the concentration of the elastase-alpha 1-proteinase inhibitor complex in the GCF. nih.gov A reduction in this complex may suggest a decreased risk for the progression of periodontal disease. nih.gov The study highlighted a functional synergism when the administration of acetylsalicylic acid was combined with traditional scaling and root planing, suggesting that inhibiting destructive components of the immune response can complement the mechanical reduction of bacterial plaque. nih.gov
The following table summarizes key inflammatory markers found in gingival crevicular fluid that are relevant to periodontal disease status.
| Marker Category | Specific Marker | Role in Periodontitis |
| Cytokines | Interleukin-1β (IL-1β) | Pro-inflammatory, associated with tissue destruction. mdpi.com |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine. mdpi.com | |
| Tumor Necrosis Factor-α (TNF-α) | Key mediator of inflammation. mdpi.com | |
| Enzymes | Matrix Metalloproteinase-8 (MMP-8) | Involved in the breakdown of extracellular matrix. mdpi.com |
| Matrix Metalloproteinase-9 (MMP-9) | Contributes to tissue degradation. mdpi.com | |
| Elastase | Released by neutrophils, contributes to tissue damage. nih.gov | |
| Prostaglandins | Prostaglandin E2 (PGE2) | Potent mediator of inflammation and bone resorption. rjor.ro |
| Tissue Breakdown Products | Chondroitin-4-sulfate | Reflects bone degradation. mdpi.com |
| Fibrinogen Fragments | Active player in inflammation. mdpi.com |
This table provides an overview of various biomarkers used to assess periodontal inflammation.
Considerations of Dosing and Therapeutic Window in Research Settings
The investigation of acetylsalicylic acid in research settings involves careful consideration of dosage and the corresponding therapeutic window to achieve desired effects while noting potential consequences. The dosage of acetylsalicylic acid is highly dependent on the therapeutic goal. For anti-inflammatory, analgesic (pain relief), and antipyretic (fever reduction) effects, oral doses in research studies have generally ranged from 300 mg to 1000 mg. geneesmiddeleninformatiebank.nl In contrast, for cardiovascular indications, such as the inhibition of platelet aggregation, much lower daily doses, typically between 75 mg and 325 mg, are utilized. geneesmiddeleninformatiebank.nlnih.gov
Research into the pharmacokinetics of acetylsalicylic acid reveals differences based on the route of administration. A crossover study comparing intravenous (IV) and oral administration in healthy volunteers found that IV administration of 250 mg or 500 mg resulted in a more rapid and complete inhibition of platelet aggregation than oral doses of 100 mg, 300 mg, or 500 mg. dovepress.com Specifically, complete inhibition was seen within 5 minutes with both IV doses. dovepress.com The peak plasma concentration and total drug exposure (Area Under the Curve) were significantly higher with intravenous administration compared to oral. dovepress.com
The concept of a therapeutic window is critical, as efficacy can be dose-dependent and influenced by patient characteristics. For instance, some research suggests the existence of a therapeutic window related to body size, indicating that the effectiveness of low-dose acetylsalicylic acid may be diminished in individuals with a higher body weight. researchgate.net Salicylic (B10762653) acid, the primary active metabolite of acetylsalicylic acid, is noted to have a narrow therapeutic window. auctoresonline.org The elimination half-life of the drug varies with the dose, extending from 2-3 hours at low doses to approximately 15 hours at high doses. auctoresonline.org Furthermore, high doses of acetylsalicylic acid, defined as over 150 milligrams per kilogram of body weight, are considered toxic. mdpi.com
The following table outlines dosages of acetylsalicylic acid used in different research contexts.
| Research Context | Dosing Range | Route of Administration | Key Findings | Reference |
| Pain & Inflammation | 300 mg - 1000 mg | Oral | Effective for relief of various types of mild to moderate pain and fever. | geneesmiddeleninformatiebank.nl |
| Periodontal Inflammation | 500 mg (q.i.d.) | Oral | Significant reduction in GCF elastase-alpha 1-proteinase inhibitor. | nih.gov |
| Cardiovascular Prevention (Low-Dose) | 75 mg - 325 mg | Oral | Recommended for primary and secondary prevention of cardiovascular events. | nih.gov |
| Pharmacokinetic Study | 100, 300, 500 mg | Oral | Slower onset of platelet inhibition compared to intravenous route. | dovepress.com |
| Pharmacokinetic Study | 250 mg, 500 mg | Intravenous | Rapid and complete platelet inhibition within 5 minutes. | dovepress.com |
| Blood Pressure Chronotherapy | 75 mg - 100 mg | Oral | Bedtime dosing showed a greater reduction in blood pressure than morning dosing. | frontiersin.org |
This table summarizes various acetylsalicylic acid dosages and their applications in research settings.
Toxicological Investigations and Mechanisms of Toxicity
Mechanisms of Selective Toxicity
The selective toxicity of certain compounds against specific cell types, such as cancer cells, is a cornerstone of targeted therapeutic strategies. For acetylsalicylic acid, this selectivity has been explored, particularly in the context of melanoma.
Research has shown that acetylsalicylic acid can act as a substrate for tyrosinase, an enzyme overexpressed in melanoma cells. nih.govclinmedjournals.org This enzymatic interaction is a key aspect of a concept known as Melanocyte-directed Enzyme Prodrug Therapy (MDEPT). clinmedjournals.org In this approach, a prodrug is designed with a cytotoxic agent linked to a tyrosinase substrate. clinmedjournals.org Once inside the melanoma cell, tyrosinase bioactivates the prodrug, releasing the active, toxic component. clinmedjournals.org
Studies have demonstrated that ASA is oxidized by tyrosinase, a process that can be significantly depleted by the presence of quinone-reducing agents like ascorbic acid and NADH. nih.gov This selective bioactivation is highlighted by the fact that ASA exhibits toxicity towards melanocytic melanoma cell lines that express tyrosinase, but not significantly towards amelanotic melanoma cells lacking the enzyme or other non-melanoma cell lines. nih.gov
The bioactivation of acetylsalicylic acid by tyrosinase leads to the formation of quinone species. nih.gov These quinones are highly reactive molecules that contribute significantly to the selective toxicity observed in melanoma cells. nih.gov The formation of quinones can lead to several downstream effects that are detrimental to the cell.
One of the primary mechanisms of quinone-induced toxicity is the depletion of intracellular glutathione (B108866) (GSH). nih.gov GSH is a crucial antioxidant that protects cells from oxidative damage. The depletion of GSH by quinones, as observed in melanocytic SK-MEL-28 melanoma cells but not in amelanotic C32 cells, renders the cells more susceptible to oxidative stress. nih.gov This is further evidenced by the increased toxicity of ASA when combined with a GSH-depleting agent. nih.gov
Furthermore, quinone formation leads to an increase in reactive oxygen species (ROS), which can cause widespread damage to cellular components. nih.gov The combination of intracellular GSH depletion, ROS formation, and mitochondrial toxicity are believed to be the significant contributors to the selective toxicity of ASA in melanocytic melanoma cells. nih.gov Agents that can reduce quinones or act as quinone trap substrates have been shown to prevent this ASA-induced cell toxicity. nih.gov
Toxicity in Non-Target Organisms and Environmental Impact
The widespread use of acetylsalicylic acid has led to its presence as a contaminant in aquatic environments, raising concerns about its impact on non-target organisms. frontiersin.orgresearchgate.net
Studies on the Mediterranean mussel, Mytilus galloprovincialis, have shown that chronic exposure to environmentally relevant concentrations of ASA can cause physiological and histological alterations. frontiersin.orgresearchgate.net While cell viability of hemocytes and digestive gland cells may not be affected, the physiological mechanisms of volume regulation in the digestive gland can be altered. frontiersin.orgresearchgate.net Furthermore, time- and dose-dependent reactions to ASA have been observed in the gills and digestive gland, including the presence of lipofuscin deposits and hemocyte infiltration. frontiersin.orgresearchgate.net
In other marine organisms, such as the crustacean Mysidopsis juniae and the sea urchin Echinometra lucunter, ASA has been shown to be toxic. iaea.org Acute toxicity tests revealed that ASA was more toxic to M. juniae than to Artemia sp.. iaea.org Moreover, ASA significantly affected the embryonic development of the sea urchin at all tested concentrations. iaea.org
Regarding its environmental fate, acetylsalicylic acid is considered to be readily biodegradable and has a low potential for bioaccumulation. janusinfo.se It breaks down relatively quickly in wastewater treatment processes and in natural waters. janusinfo.se However, due to the lack of comprehensive environmental toxicity data, the risk of environmental impact cannot be entirely excluded. janusinfo.se The synthesis of acetylsalicylic acid itself can have environmental implications, with traditional methods using corrosive and polluting sulfuric acid. abcr-mefmo.orgabcr-mefmo.org Greener chemistry approaches using less hazardous substances like phosphoric acid have been proposed as a safer alternative. abcr-mefmo.orgabcr-mefmo.org
| Organism | Effect of ASA Exposure | Reference |
| Mytilus galloprovincialis | Altered volume regulation in digestive gland; lipofuscin deposits and hemocyte infiltration in gills and digestive gland. | frontiersin.orgresearchgate.net |
| Mysidopsis juniae | Higher acute toxicity compared to Artemia sp.. | iaea.org |
| Echinometra lucunter | Significant impact on embryonic development. | iaea.org |
Table summarizing the toxic effects of acetylsalicylic acid on various non-target marine organisms.
Chronic Exposure Studies in Aquatic Organisms (e.g., Mytilus galloprovincialis)
Chronic exposure of the Mediterranean mussel, Mytilus galloprovincialis, to acetylsalicylic acid (ASA) has been investigated to understand the ecotoxicological impact of this widely used pharmaceutical on non-target marine organisms. researchgate.netnih.govfrontiersin.org Studies have focused on how prolonged exposure to environmentally relevant concentrations of ASA affects the physiology and histology of these bivalves. researchgate.netfrontiersin.org Mytilus galloprovincialis is considered a key model organism for such studies due to its role as a filter-feeder and bioaccumulator, placing it within the human food chain. researchgate.netresearchgate.net
In one study, mussels were exposed to ASA concentrations of 10 μg/L and 100 μg/L for 10 and 20 days. researchgate.netnih.gov The results indicated that while the cell viability of hemocytes and digestive gland cells was not altered, the physiological mechanisms of volume regulation in the digestive gland were affected. researchgate.netnih.gov Furthermore, histological analysis of the gills and digestive gland revealed a time- and concentration-dependent response to ASA. researchgate.netfrontiersin.org Numerous alterations were observed, including the formation of lipofuscin deposits and significant hemocyte infiltration, which are signs of tissue stress and inflammation. researchgate.netnih.gov The histopathological condition index for both the gills and digestive gland showed an increasing trend of damage proportional to the increase in ASA concentration and exposure duration. frontiersin.org These findings confirm the potential for acetylsalicylic acid to be toxic to marine biota. researchgate.netnih.gov
While some studies on acute exposure did not find alterations in the oxidative metabolism of Mytilus galloprovincialis, chronic exposure to salicylic (B10762653) acid, the active metabolite of ASA, has been shown to reduce respiration capacity and disrupt the normal antioxidant balance. frontiersin.org This highlights the importance of long-term studies in assessing the environmental risk of pharmaceutical contaminants. researchgate.netfrontiersin.org
**Table 1: Effects of Chronic Acetylsalicylic Acid (ASA) Exposure on *Mytilus galloprovincialis***
| Parameter Studied | Exposure Concentrations | Exposure Duration | Findings | Reference |
|---|---|---|---|---|
| Cell Viability (Hemocytes & Digestive Gland) | 10 μg/L, 100 μg/L | 10 and 20 days | No significant alteration observed. | researchgate.netnih.gov |
| Cell Volume Regulation (Digestive Gland) | 10 μg/L, 100 μg/L | 10 and 20 days | Physiological mechanisms of volume regulation were altered. | researchgate.netnih.gov |
| Histopathology (Gills & Digestive Gland) | 10 μg/L, 100 μg/L | 10 and 20 days | Showed a time- and dose-dependent reaction; numerous alterations including lipofuscin deposits and hemocyte infiltration were found. | researchgate.netnih.gov |
| Histopathological Condition Index (Ih) | 10 μg/L, 100 μg/L | 10 and 20 days | A trend dependent on different treatments and exposure times was observed for both organs. | frontiersin.org |
Effects on Hematological Parameters
Investigations into the effects of acetylsalicylic acid on hematological parameters have been conducted in various animal models, revealing a range of impacts. In a study using Wistar rats, a high dose of acetylsalicylic acid (80 mg/kg b.m.) administered orally for seven days resulted in a statistically significant reduction in the number of platelets, leukocytes, lymphocytes, and monocytes. bg.ac.rs
Another study examined patients taking 100 mg of ASA daily and found that those with effective platelet inhibition had significantly lower plasma fibrinogen levels and red blood cell aggregation values. nih.gov This suggests that the hemorheological profile, particularly fibrinogen concentration, can influence the anti-aggregatory effect of ASA. nih.gov
Table 2: Summary of Acetylsalicylic Acid Effects on Hematological Parameters in Animal Studies
| Animal Model | Parameter | Effect Observed | Reference |
|---|---|---|---|
| Wistar Rats | Platelets | Statistically significant reduction at 80 mg/kg b.m. | bg.ac.rs |
| Wistar Rats | Leukocytes | Statistically significant reduction at 80 mg/kg b.m. | bg.ac.rs |
| Wistar Rats | Lymphocytes | Statistically significant reduction at 80 mg/kg b.m. | bg.ac.rs |
| Wistar Rats | Monocytes | Statistically significant reduction at 80 mg/kg b.m. | bg.ac.rs |
| Laying Hens | Hemoglobin (Hb), Red Blood Cells (RBC), Packed Cell Volume (PCV) | No significant effect from dietary ASA. | njap.org.nglorojournals.com |
| Laying Hens | Heterophils, Monocytes | Significant effects when breed and treatment interactions were considered. | njap.org.nglorojournals.com |
| Human Patients | Plasma Fibrinogen, Red Blood Cell Aggregation | Significantly lower in patients with effective ASA inhibition. | nih.gov |
Interaction with Other Xenobiotics and Drugs
Acetylsalicylic acid can interact with a wide range of other xenobiotics and drugs, with a database reporting 375 known drug interactions, of which 61 are classified as major. drugs.com These interactions can alter the efficacy or toxicity of ASA or the co-administered substance. The mechanisms behind these interactions often involve competition for metabolic pathways. tandfonline.com
The primary route for the detoxification of salicylic acid, the main metabolite of ASA, is through conjugation with glycine (B1666218) to form salicyluric acid. tandfonline.com This process occurs in the mitochondria of the liver and involves two key enzymes: xenobiotic/medium chain fatty acid:CoA ligase (ACSM2B) and glycine N-acyltransferase (GLYAT). tandfonline.com Xenobiotics that are also carboxylic acids can compete for this same metabolic pathway. researchgate.net For example, benzoate, a common food preservative, can outcompete salicylate (B1505791) for glycine conjugation, potentially increasing the half-life and toxicity of salicylate. tandfonline.com
An example of interaction with an environmental xenobiotic is seen with benzene (B151609). In a study on rats exposed to benzene vapor, co-administration of acetylsalicylic acid was found to limit the hematotoxicity induced by the solvent. nih.gov Specifically, ASA mitigated the alteration in blood reticulocyte count and, in the bone marrow, the erythroblast count caused by benzene. nih.gov This suggests a protective interaction, where ASA ameliorates some of the toxic effects of the other xenobiotic. nih.gov
Interactions also occur at the level of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) system. While one study found that ASA did not affect CYP1A2 and CYP3A4 enzyme activity, other xenobiotics and drugs are known to inhibit or induce these enzymes, which could indirectly affect ASA metabolism or the metabolism of other co-administered drugs. frontiersin.org
Advanced Analytical Methodologies for Research and Monitoring
Liquid Chromatography Techniques
Liquid chromatography (LC) stands as a cornerstone for the analysis of acetylsalicylic acid, offering high-resolution separation from its impurities and related substances. juniperpublishers.com Its application is diverse, ranging from dissolution testing of enteric-coated tablets to pharmacokinetic studies in plasma. juniperpublishers.comjgpt.co.in The versatility of LC allows for the simultaneous determination of ASA and its active metabolite, SA, a task not easily achievable with direct UV spectrophotometry due to spectral overlap. juniperpublishers.com
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the most widely employed technique for the routine analysis of acetylsalicylic acid. scielo.brresearchgate.net This method is favored for its balance of sensitivity, specificity, and cost-effectiveness compared to more complex detectors like mass spectrometers. jgpt.co.in Detection is typically performed at wavelengths where acetylsalicylic acid and salicylic (B10762653) acid exhibit significant absorbance, such as 230 nm, 237 nm, or 240 nm. jgpt.co.innih.govmdpi.com The selection of the specific wavelength often depends on the mobile phase composition and the desired sensitivity for each compound. For instance, one method utilized a UV detector set at 237 nm for the analysis of ASA in bulk form, while another method for simultaneous determination of ASA and SA in plasma used the same wavelength. nih.govrjptonline.org Another study determined the optimal wavelength for detecting both ASA and clopidogrel (B1663587) to be 240 nm. mdpi.com
Reversed-Phase HPLC (RP-HPLC) is the predominant mode of separation for acetylsalicylic acid and its related compounds. scielo.brrjptonline.org This technique typically employs a nonpolar stationary phase, most commonly a C18 (octadecylsilane) column, and a polar mobile phase. jgpt.co.innih.govrjptonline.org The mobile phase usually consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with an aqueous buffer. mdpi.comrjptonline.orgnih.gov To ensure sharp peak shapes and reproducible retention times for the acidic analytes, the pH of the mobile phase is controlled, often by adding acids like orthophosphoric acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid groups. scielo.brrjptonline.org
Researchers have developed numerous RP-HPLC methods with varying chromatographic conditions to suit specific analytical needs. These methods demonstrate high precision, with relative standard deviations (RSD) for repeatability often below 2%. scielo.br
Interactive Table: Examples of Reversed-Phase HPLC Methods for Acetylsalicylic Acid Analysis
| Compound(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| Acetylsalicylic Acid | C18 (250x4.6mm, 5µm) | Water (pH 3.0 w/ 0.1% orthophosphoric acid) : Acetonitrile (45:55) | 1.0 | 237 | 4.01 | rjptonline.org |
| Acetylsalicylic Acid & Salicylic Acid | C18 (150x3.9mm, 4µm) | Water (pH 2.5 w/ trifluoroacetic acid) : Acetonitrile (60:40) | 1.0 | 254 | ASA: ~5.5, SA: ~3.5 | scielo.br |
| Acetylsalicylic Acid & Salicylic Acid | C18 (150x4mm, 4µm) | Water (w/ 85% orthophosphoric acid) : Acetonitrile (740:180 v/v) | - | 237 | - | nih.gov |
| Acetylsalicylic Acid & Clopidogrel | C18 | Acetonitrile : Methanol : Phosphate Buffer (pH 3.0) | - | 240 | ASA: ~2.5, Clopidogrel: ~4.5 | mdpi.com |
| Acetylsalicylic Acid & Prasugrel (B1678051) | C18 (150x4.6mm, 5µ) | Acetonitrile : Methanol : Water (30:10:60), pH 3.0 | - | - | ASA: 3.28, Prasugrel: 6.61 | nih.gov |
The inherent instability of acetylsalicylic acid, which readily hydrolyzes to salicylic acid, necessitates the use of stability-indicating analytical methods (SIAMs). scielo.brijpsonline.com A SIAM is capable of accurately measuring the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. nih.gov The development of such methods involves subjecting the drug to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. nih.govrsc.orgjapsonline.com
For example, one study developing a SIAM for aspirin (B1665792) and prasugrel found that aspirin was particularly susceptible to alkaline hydrolysis, while prasugrel degraded more under neutral hydrolysis. nih.gov Another study for a polypill containing acetylsalicylic acid, ramipril, and atorvastatin (B1662188) used acidic conditions to degrade ASA and atorvastatin, and alkaline conditions for ramipril. rsc.org The chromatographic conditions are then optimized to achieve baseline separation between the intact drug and all significant degradation products, thus proving the method's specificity. nih.govrsc.org The development of these robust methods is a regulatory requirement and essential for determining the shelf-life of pharmaceutical products. nih.govijpsonline.com
HPLC with Mass Spectrometric Detection (HPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly in the analysis of biological samples like plasma, HPLC is coupled with tandem mass spectrometry (MS/MS). jgpt.co.innih.gov HPLC-MS/MS offers significantly lower limits of quantification (LOQ) compared to UV detection, making it the gold standard for pharmacokinetic and bioequivalence studies where drug concentrations are often very low. jgpt.co.innih.govresearchgate.net
The method involves separating the compounds on an HPLC system, followed by ionization, typically using electrospray ionization (ESI), and detection by a mass spectrometer. koreamed.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. nih.gov This highly specific detection method minimizes interference from the complex biological matrix. researchgate.net For instance, a common ion transition monitored for acetylsalicylic acid is m/z 179 → 137, while for salicylic acid, it is m/z 137 → 93. nih.gov
Interactive Table: HPLC-MS/MS Method Parameters for Acetylsalicylic Acid Analysis
| Analyte(s) | Matrix | Ionization Mode | Mass Transition (m/z) | LOQ | Reference |
| Acetylsalicylic Acid | Human Plasma | - | 179 → 137 | 5 ng/mL | nih.gov |
| Salicylic Acid | Human Plasma | - | 137 → 93 | 50 ng/mL | nih.gov |
| Acetylsalicylic Acid | Human Blood | ESI Negative | 178.9 → 137.0 | 40 ng/mL | koreamed.org |
| Acetylsalicylic Acid | Human Plasma | - | - | 0.020 µg/mL | researchgate.net |
| Salicylic Acid | Human Plasma | - | - | 0.200 µg/mL | researchgate.net |
Spectrophotometric Methods
Spectrophotometric methods provide a simpler, rapid, and more cost-effective alternative to chromatographic techniques for the quantitative analysis of acetylsalicylic acid. researchgate.netsemanticscholar.orgutripoli.edu.ly These methods are particularly suitable for quality control in settings where access to expensive chromatography equipment is limited. semanticscholar.orgutripoli.edu.ly
UV-Visible spectrophotometry is a well-established technique for the analysis of acetylsalicylic acid in pharmaceutical formulations. ijpsonline.comresearchgate.netchem-soc.si The fundamental principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ivypanda.com
Direct analysis of acetylsalicylic acid can be performed, but many methods involve a preliminary quantitative hydrolysis step, typically using a base like sodium hydroxide, to convert acetylsalicylic acid into salicylate (B1505791) ions. researchgate.netutripoli.edu.lychem-soc.si The resulting salicylate is then often complexed with an iron(III) reagent to form a highly colored purple complex, which is measured at a wavelength in the visible region, commonly around 530 nm or 535 nm. purdue.eduresearchgate.net This approach enhances specificity and moves the measurement away from the UV region where excipients might interfere.
More advanced spectrophotometric techniques have been developed to resolve mixtures of acetylsalicylic acid and its degradation product, salicylic acid, without prior separation. ijpsonline.com One such approach uses the partial least squares (PLS) algorithm, a multivariate calibration method. ijpsonline.com By recording the UV spectra of calibration mixtures at multiple wavelengths, a mathematical model is built that can predict the concentrations of both ASA and SA in a sample mixture. ijpsonline.com Another strategy involves the simultaneous equation method, where absorbance is measured at the wavelength of maximum absorbance (λmax) for each component (e.g., ~226 nm for ASA and ~296 nm for SA) and the concentrations are calculated by solving a set of simultaneous equations. innovareacademics.in
Interactive Table: UV Spectrophotometric Methods for Acetylsalicylic Acid Analysis
| Method | Wavelength(s) (nm) | Linearity Range (µg/mL) | Key Features | Reference |
| Kinetic Spectrophotometry | 410 | 0.72–9.00 | Based on ligand-exchange reaction after hydrolysis to salicylate. | chem-soc.si |
| Simultaneous Equation | 226 (ASA), 296 (SA) | ASA: 0.05-20, SA: 0.02-8 | Measures absorbance at λmax of each component in the mixture. | innovareacademics.in |
| Absorbance Ratio | 240 (isoabsorptive), 225 (ASA) | ASA: 20-36, Caffeine: 1.14-2.05 | Uses isoabsorptive point for analysis of mixtures. | sciensage.info |
| Partial Least Squares (PLS) | 236-295 (ASA), 295-350 (SA) | ASA: 30-70, SA: 0-40 | Multivariate calibration for simultaneous determination of ASA and SA. | ijpsonline.com |
| Complexation with Fe(III) | ~530 | - | Hydrolysis to salicylate followed by formation of a colored complex. | purdue.eduresearchgate.net |
Quantitative Analysis in Biological Matrices (e.g., Plasma, Blood)
Quantitative analysis of acetylsalicylsalicylic acid in biological fluids like blood and plasma necessitates highly sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for their ability to accurately determine concentrations of the compound and its metabolites. nih.govresearchgate.netresearchgate.net For instance, an LC-MS/MS method has been validated for the determination of this compound in human blood over a concentration range of 40–1,000 ng/mL. nih.gov The success of these advanced instrumental techniques is heavily reliant on the initial sample preparation, which is designed to isolate the analyte from interfering endogenous components.
Effective sample preparation is a critical first step to remove interferences, such as proteins, from biological samples before instrumental analysis. The two most common techniques for this compound are protein precipitation and liquid-liquid extraction.
Protein Precipitation (PPT) is a rapid and straightforward technique widely used for deproteinizing plasma and serum samples. bene-technology.com The method typically involves adding a water-miscible organic solvent, most commonly acetonitrile, to the biological sample. amazonaws.comnih.govnih.gov This process denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte of interest, is then analyzed. One study demonstrated that using acetonitrile for protein precipitation in serum samples resulted in a 100% recovery of this compound. amazonaws.com This method is well-suited for high-throughput applications due to its simplicity and amenability to automation in 96-well plate formats. bene-technology.comamazonaws.com
Liquid-Liquid Extraction (LLE) is another established technique used to isolate this compound from biological matrices. researchgate.netbrainly.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound analysis, a mixture of ethyl acetate (B1210297) and diethyl ether in the presence of an acid, such as formic acid, has been successfully used. nih.gov LLE can offer cleaner extracts compared to PPT, potentially increasing method sensitivity. researchgate.net Research has shown high recovery rates for this compound from plasma using LLE, ranging from 98.1% to 100.8%. researchgate.net
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Common Solvents/Reagents | Typical Recovery Rate | Key Advantages | Source(s) |
|---|---|---|---|---|
| Protein Precipitation | Acetonitrile, Methanol | ~100% | Fast, simple, suitable for high-throughput automation | bene-technology.comamazonaws.comnih.gov |
| Liquid-Liquid Extraction | Ethyl Acetate, Diethyl Ether, Formic Acid | 98.1% - 100.8% | Provides clean extracts, can enhance sensitivity | researchgate.netnih.govresearchgate.net |
A significant challenge in the quantitative analysis of this compound in blood and plasma is its rapid hydrolysis to salicylic acid by esterase enzymes present in these matrices. researchgate.netnih.gov To prevent this ex vivo degradation and ensure accurate measurement of the parent compound, the addition of a stabilization reagent immediately after sample collection is crucial.
The most commonly used stabilization reagents are esterase inhibitors such as potassium fluoride (B91410) or sodium fluoride. researchgate.netnih.gov These inhibitors effectively block the enzymatic activity that degrades this compound. nih.gov Studies have demonstrated the critical importance of these stabilizers. In one investigation, blood samples spiked with this compound showed a significant decrease in the measured concentration when a stabilizing reagent was omitted from the sample collected via microsampling, whereas the concentration remained stable in conventional whole blood samples where a stabilizer was used. nih.govnih.gov For example, when analyzing samples, 10 µL of 50% potassium fluoride is often added to an 80 µL human blood sample to ensure stability. nih.govkoreamed.org
Table 2: Effect of Stabilization Reagent on this compound Concentration
| Sample Type | Stabilizer Added | Observed Outcome | Implication | Source(s) |
|---|---|---|---|---|
| Whole Blood | Yes (e.g., 50% Potassium Fluoride) | Concentration remains stable | Standard practice for accurate quantification | nih.govkoreamed.org |
| VAMS Sample | No | Concentration decreases significantly | Hydrolysis to salicylic acid occurs, leading to inaccurate results | nih.govresearchgate.netnih.gov |
| VAMS Sample | Yes | Concentration remains stable | Stabilizers are necessary for sample integrity in VAMS | nih.govresearchgate.net |
Emerging Analytical Approaches (e.g., Volumetric Absorptive Microsampling)
In recent years, new analytical approaches have emerged to simplify the process of blood collection and analysis. Volumetric Absorptive Microsampling (VAMS) is a novel technique that allows for the collection of a precise and accurate volume of blood (typically 10-20 µL) without the need for conventional venipuncture. nih.govkoreamed.org This is achieved by dipping a porous, hydrophilic microsampler tip into the blood, which absorbs a fixed volume. researchgate.netnih.gov The VAMS device is less invasive and allows for samples to be dried, stored, and transported at ambient conditions, facilitating patient-centric sampling at home. nih.govnih.gov
While VAMS technology offers significant advantages in sample collection, research has shown that the stability of this compound remains a concern. Studies comparing VAMS with conventional venous blood sampling found that for this compound, the addition of a stabilizing reagent is still necessary prior to analysis. nih.govnih.gov Without a stabilizer, the concentration of this compound in VAMS samples decreases as it hydrolyzes to salicylic acid during the drying process. nih.gov
Further research into handling conditions for VAMS samples has revealed that humidity plays a critical role. When VAMS samples were dried at ambient room temperature and humidity, the recovery of this compound was poor, dropping to around 31-35%. nih.gov However, when samples were dried under humidity-controlled conditions, such as in a desiccator or using a household vacuum sealer, the recovery improved dramatically to over 85%. nih.gov This indicates that while VAMS is a promising collection method, specific protocols for sample drying and handling are essential to maintain the integrity of labile compounds like this compound.
Table 3: Research Findings on this compound Stability with VAMS
| Drying Condition | Stabilizer | Mean Recovery Rate | Conclusion | Source(s) |
|---|---|---|---|---|
| Room Temperature/Ambient Humidity | No | ~31% - 35.5% | Significant degradation occurs due to hydrolysis | nih.gov |
| Humidity-Controlled (e.g., Desiccator) | No | >85% | Humidity control is critical to ensure sample stability | nih.gov |
| Household Vacuum Sealer | No | >85% | A practical method for achieving humidity control at home | nih.gov |
Preclinical and Clinical Research Methodologies and Considerations
Preclinical Study Designs
Preclinical research, primarily involving animal models, provides the initial evidence for the potential therapeutic applications of acetylsalicylic acid. These studies allow for the exploration of its effects in a controlled environment, offering insights into its biological activity before human trials are conducted.
Animal Models of Cancer: Preclinical studies have demonstrated that acetylsalicylic acid can suppress tumor growth in animal models of various cancers. mdpi.com These models are essential for understanding the compound's impact on cancer characteristics such as continuous tumor growth, metastasis, angiogenesis, and inflammation. mdpi.com Research has also focused on its ability to prevent colorectal neoplasia, in part through the inhibition of cyclooxygenase-2 (COX-2), an enzyme overexpressed in many colorectal tumors that promotes inflammation and cell proliferation. xagena.it
Animal Models of Mood Disorders: Neuropathological, experimental, and animal studies have suggested that nonsteroidal anti-inflammatory drugs (NSAIDs), including acetylsalicylic acid, may reduce the risk of developing neuropsychiatric disorders. mdpi.com Animal models of mood disorders, such as depression and mania, are utilized to assess the effects of acetylsalicylic acid on behavioral outcomes. nih.govbadaniechad.pl Preclinical trials have shown positive results with low-dose acetylsalicylic acid in animal models of mood disorders. mdpi.com Specifically, studies in rodents have confirmed its efficacy in reducing manic symptoms. mdpi.com These preclinical investigations often explore the link between the drug's anti-inflammatory properties and its impact on mood, examining its ability to reduce pro-inflammatory biomarkers like IL-1beta and TNF-alpha. nih.gov
Clinical Trial Methodologies
Clinical trials in humans are designed to systematically evaluate the efficacy and safety of acetylsalicylic acid in various populations and for different indications. These trials employ a range of methodologies to gather robust evidence.
Randomized controlled trials (RCTs) are considered the gold standard for evaluating medical interventions. In these studies, participants are randomly assigned to receive either acetylsalicylic acid or a placebo. nih.govbmj.com This design helps to minimize bias when comparing outcomes between the groups. Numerous RCTs have been conducted to assess acetylsalicylic acid's role in cardiovascular disease prevention. italjmed.org For instance, the Aspirin (B1665792) to Reduce Risk of Initial Vascular Events (ARRIVE) and the Aspirin in Reducing Events in the Elderly (ASPREE) studies were significant RCTs in this area. italjmed.org Another example is the MASH trial, which used a factorial design to investigate both magnesium and acetylsalicylic acid in patients with aneurysmal subarachnoid hemorrhage. ahajournals.org
Observational studies, including prospective cohort studies, are another important methodology for understanding the long-term effects of acetylsalicylic acid use. xagena.itamegroups.org In these studies, researchers observe groups of individuals over time without assigning a specific intervention. For example, the Nurses' Health Study (NHS) and the Health Professionals Follow-up Study (HPFS) have provided valuable data on the association between regular acetylsalicylic acid use and the risk of colorectal cancer. xagena.it Observational studies have also indicated a reduced risk of various affective episodes in individuals who are chronic users of low-dose acetylsalicylic acid. nih.govmdpi.comnih.gov
To assess the biological efficacy of acetylsalicylic acid, particularly its antiplatelet effects, various laboratory methods are employed. doi.org Whole blood impedance aggregometry, using a multi-channel platelet function analyzer (Multiplate), is a common technique. archivesofmedicalscience.comtandfonline.com This method measures platelet aggregation in response to specific agonists. tandfonline.comresearchgate.net For instance, the ASPI test, which uses arachidonic acid, is specifically designed to evaluate the impact of acetylsalicylic acid. researchgate.netnih.gov This technique is valued for its simplicity, short processing time, and use of whole blood, making it suitable for screening patients. doi.orgtandfonline.com Studies have shown that a low concentration of collagen in impedance aggregometry can effectively detect the aggregation defect caused by acetylsalicylic acid. nih.gov
Factors Influencing Efficacy and Resistance in Clinical Settings
The effectiveness of acetylsalicylic acid can vary among individuals due to a number of factors, including patient characteristics. Research has sought to identify these factors to better tailor treatment.
Gender has been identified as a factor that can influence the pharmacologic effect of acetylsalicylic acid. Some research suggests that women may exhibit a lower pharmacological response and higher resistance to its antiplatelet action, potentially reducing its benefit in cardiovascular prevention. italjmed.org A meta-analysis by Berger et al. found a reduction in myocardial infarction risk in men but not in women. italjmed.org Conversely, the same meta-analysis indicated a lower risk of ischemic stroke in women but not in men. italjmed.org The Women's Health Study, which specifically analyzed the effects of acetylsalicylic acid in women, did not find a reduction in myocardial infarction rates or cardiovascular deaths, although a reduction in ischemic stroke was observed over a 10-year period. italjmed.org
Table of Research Findings on Gender Differences
Table of Compounds
| Compound Name |
|---|
| Acetylsalicylic acid |
| Arachidonic acid |
| Collagen |
| Cyclooxygenase-2 (COX-2) |
| IL-1beta |
| Magnesium |
Co-medications and Drug Interactions
The co-administration of Salsalate (B1681409) with other medications requires careful consideration due to the potential for significant drug interactions. Salsalate, a non-acetylated salicylate (B1505791), can interact with a wide range of drugs, potentially altering their efficacy or increasing the risk of adverse effects. medscape.com Its interactions are primarily related to its effects on plasma protein binding, renal clearance, and pharmacodynamic synergism with other drugs. medscape.comrxlist.com
Key interactions include those with anticoagulants, where Salsalate can increase the risk of bleeding. medscape.comdrugbank.com When used with other Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), including aspirin, there is a potential for additive effects and increased plasma concentrations of salicylic (B10762653) acid, which could lead to toxicity. medscape.comrxlist.com Concomitant use with methotrexate (B535133) can increase methotrexate levels by decreasing its renal clearance, a risk that is particularly high with high-dose methotrexate therapy. medscape.com
Salsalate may also diminish the antihypertensive effects of ACE inhibitors, angiotensin II receptor antagonists, and diuretics by inhibiting the synthesis of renal prostaglandins (B1171923). medscape.comdrugs.com Furthermore, interactions have been reported with oral hypoglycemic agents, phenytoin (B1677684), and valproate, where Salsalate may increase their activity. mims.com Due to these potential interactions, careful monitoring is essential when Salsalate is used concurrently with other medications.
Table 1: Selected Drug Interactions with Acetylsalicylsalicylic Acid (Salsalate)
| Interacting Drug Class/Agent | Potential Effect of Interaction | Clinical Recommendation |
| Anticoagulants (e.g., Warfarin, Dabigatran, Bemiparin) | Increased risk of bleeding and hemorrhage. medscape.comdrugbank.com | Modify therapy and monitor closely. medscape.com |
| Other NSAIDs (e.g., Aspirin, Ibuprofen, Celecoxib) | Additive effects, increased risk of adverse events, and potential for toxic plasma salicylate levels. medscape.comrxlist.com | Generally not recommended; avoid or use alternative. medscape.com |
| Methotrexate | Increased methotrexate levels and toxicity due to decreased renal clearance. medscape.commims.com | Avoid or use alternative drug, especially with high-dose methotrexate therapy. medscape.com |
| ACE Inhibitors (e.g., Benazepril) & Angiotensin II Receptor Antagonists (e.g., Azilsartan) | Decreased antihypertensive effect; potential for renal function deterioration. medscape.comdrugbank.com | Modify therapy and monitor blood pressure and renal function. medscape.com |
| Diuretics (e.g., Furosemide, Thiazides) | Reduced natriuretic (salt-excreting) effect of the diuretic. drugs.com | Monitor for diuretic effectiveness and blood pressure. |
| Sulfonylureas (Oral hypoglycemic agents) | Increased activity of sulfonylureas, potentially leading to hypoglycemia. mims.com | Monitor blood glucose levels closely. |
| Phenytoin | Increased activity of phenytoin. mims.com | Monitor phenytoin levels and for signs of toxicity. |
| Pemetrexed (B1662193) | Increased levels of pemetrexed. medscape.com | Avoid or use alternative drug; interrupt NSAID dosing before, during, and after pemetrexed administration. medscape.com |
| Cyclosporine | Increased risk of liver toxicity. | Co-administration is contraindicated. |
Long-term Therapy Effects
Long-term therapy with Salsalate necessitates careful monitoring for potential adverse effects, particularly concerning the cardiovascular, gastrointestinal, and renal systems. drugs.com Clinical trials and post-marketing observations have shown an increased risk of serious cardiovascular thrombotic events, such as myocardial infarction and stroke, with prolonged NSAID use. drugs.comdrugs.com Similarly, there is an elevated risk of serious gastrointestinal events, including bleeding, ulceration, and perforation, with geriatric patients being at a greater risk. drugs.com
Prolonged administration can also lead to renal injury, including renal papillary necrosis, and may precipitate overt renal decompensation in at-risk patients, such as the elderly or those with pre-existing renal impairment. drugs.com Anemia is another potential effect of long-term treatment, which may result from fluid retention, occult gastrointestinal blood loss, or an effect on red blood cell production. drugs.com Regular monitoring of hemoglobin or hematocrit is recommended for patients on extended therapy. drugs.com
Despite these risks, some studies have evaluated Salsalate for long-term use in chronic conditions. An open study assessing its use for long-term musculoskeletal pain found it effective in improving joint pain and morning stiffness over a six-week period, though side effects like dyspepsia were noted. nih.gov More recently, Salsalate has been considered safe for extended use in patients with type 2 diabetes in some clinical trials. researchgate.net However, periodic monitoring of plasma salicylic acid concentrations is recommended during long-term treatment to maintain therapeutic levels and avoid toxicity. rxlist.com
Inflammatory Parameters as Biomarkers
Salsalate's anti-inflammatory properties are central to its therapeutic effects, and various inflammatory parameters are utilized as biomarkers in clinical research to quantify its activity. Salsalate has been shown to decrease the production of several proinflammatory signals. wikipedia.org
Clinical studies have demonstrated that Salsalate therapy can significantly impact key inflammatory markers. For instance, in a study with obese young adults, Salsalate treatment led to a 34% reduction in C-reactive protein (CRP) levels. nih.gov The same study also showed a significant increase in adiponectin, an anti-inflammatory cytokine, by 57% compared to placebo. nih.gov Other research in patients with type 2 diabetes noted that Salsalate treatment resulted in lower circulating total white blood cell and lymphocyte counts. diabetesjournals.org
These markers are crucial in studies investigating Salsalate's potential for new indications, such as in type 2 diabetes and cardiovascular disease. lipid.orgnih.gov For example, a clinical trial was designed to assess whether Salsalate could improve hemoglobin levels in older adults with unexplained anemia by targeting inflammatory markers like interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha Receptor 1 (TNF-R1). clinicaltrials.gov The modulation of these biomarkers provides evidence for the drug's mechanism of action and its potential therapeutic benefits in inflammation-driven conditions. nih.govresearchgate.net
Table 2: Effect of this compound (Salsalate) on Inflammatory Biomarkers
| Biomarker | Effect Observed in Clinical Studies | Relevant Condition(s) Studied |
| C-reactive protein (CRP) | Decreased levels. nih.govresearchgate.net | Obesity, Type 2 Diabetes. nih.govresearchgate.net |
| Adiponectin | Increased levels. nih.govdiabetesjournals.org | Obesity, Type 2 Diabetes. nih.govdiabetesjournals.org |
| Interleukin-6 (IL-6) | Proposed as a target for reduction. clinicaltrials.gov | Anemia of Inflammation. clinicaltrials.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Proposed as a target for reduction. clinicaltrials.govclinicaltrials.gov | Anemia of Inflammation, Nonalcoholic Fatty Liver Disease. clinicaltrials.govclinicaltrials.gov |
| White Blood Cell (WBC) Count | Decreased levels. diabetesjournals.org | Type 2 Diabetes. diabetesjournals.org |
| Free Fatty Acids (FFA) | Trend toward reduction. nih.gov | Obesity. nih.gov |
Challenges and Future Directions in Clinical Research
Clinical research on Salsalate is expanding beyond its traditional use for inflammatory joint diseases into areas like metabolic and neurodegenerative disorders. This expansion brings a unique set of challenges and points toward new future directions. nih.govnih.gov A primary challenge is the heterogeneity of the diseases being studied, which can complicate the design of clinical trials and the measurement of treatment effects. ucl.ac.ukftdtalk.org Furthermore, for rare diseases, patient recruitment can be difficult, affecting the statistical power of studies to detect therapeutic benefits. ftdtalk.org
Future research will likely focus on more personalized medicine approaches, developing endpoints that are most clinically meaningful to individual patients and their families. ucl.ac.ukftdtalk.org There is also a growing interest in Salsalate's potential role in treating conditions linked to chronic inflammation, such as type 2 diabetes, prediabetes, and even certain aspects of aging. lipid.orgnih.govresearchgate.net However, translating promising preclinical results into effective clinical therapies remains a significant hurdle. nih.govresearchgate.net
Need for Long-term Clinical Trials
A significant challenge in the clinical development of Salsalate for new indications is the necessity for long-term clinical trials. nih.gov While short-term studies have shown promising results, particularly in improving glycemic control and inflammatory markers in patients with prediabetes and type 2 diabetes, the sustainability of these effects is unknown. nih.govahdbonline.com Long-term studies are crucial to evaluate not only the durability of the therapeutic benefits but also the safety profile over extended periods of use. ahdbonline.compatsnap.com
The risk of cardiovascular and gastrointestinal adverse events associated with NSAIDs becomes more pertinent with long-term administration. drugs.commskcc.org Therefore, large-scale, long-duration trials are needed to definitively establish the risk-benefit ratio of Salsalate for chronic conditions. nih.govnih.gov Such trials would provide the necessary evidence to support its potential use as a sustainable treatment option for diseases like prediabetes, where lifelong management strategies are often required. ahdbonline.com The lack of long-term animal studies on its carcinogenic potential also highlights a gap in the current body of research. rxlist.comdrugs.com
Understanding Exact Mechanisms in Specific Conditions
While the general anti-inflammatory mechanism of Salsalate involves the inhibition of prostaglandin (B15479496) synthesis, its precise actions in specific diseases are still under investigation. drugbank.comwikipedia.org A key future direction for research is to elucidate these specific mechanisms to better target therapies. For instance, in the context of type 2 diabetes and insulin (B600854) resistance, Salsalate is thought to act by inhibiting the IκB kinase (IKK)/nuclear factor-κB (NF-κB) pathway, a key cascade in inflammation-induced insulin resistance. wikipedia.orgnih.govresearchgate.net
In neurodegenerative diseases like Alzheimer's and progressive supranuclear palsy, research is exploring Salsalate's effect on tau protein acetylation, a pathological hallmark of these conditions. nih.govresearchgate.net However, initial clinical trials have yielded inconclusive results, underscoring the need for a deeper understanding of the drug's penetration into the central nervous system and its specific molecular targets within neurons. researchgate.net Further preclinical and clinical studies are required to fully understand how Salsalate exerts its effects in these diverse pathological states, which will be critical for optimizing its therapeutic potential and designing more effective treatment strategies. researchgate.netnih.gov
Future Research Directions for Acetylsalicylsalicylic Acid
Exploration of Novel Therapeutic Applications
While acetylsalicylic acid is well-established for its anti-inflammatory and antiplatelet effects, ongoing research is uncovering its potential in other significant areas of medicine. nih.govresearchgate.netiitk.ac.in The primary focus of this new wave of investigation is on cancer prevention and therapy, neurodegenerative diseases, and severe inflammatory conditions like sepsis.
Recent studies suggest that acetylsalicylic acid may play a role in preventing the development of certain cancers, particularly colorectal cancer. nih.gov Evidence from observational studies and meta-analyses indicates a dose-dependent reduction in colorectal cancer risk. nih.gov Beyond prevention, its use as an adjuvant in cancer treatment is also being explored, with research indicating it may enhance the efficacy of other therapies by targeting cancer cell metabolism. nih.gov There is also emerging interest in its potential to slow the progression of Alzheimer's disease and to mitigate the severe inflammation and thrombosis associated with conditions like sepsis. tandfonline.comisciii.es
Table 1: Investigational Therapeutic Applications of Acetylsalicylic Acid
| Therapeutic Area | Research Focus | Key Findings from Studies | Citations |
|---|---|---|---|
| Oncology | Prevention and adjuvant therapy for colorectal cancer (CRC). | Associated with a dose-dependent risk reduction of 10-35% for CRC. May overcome resistance to other cancer drugs by downregulating glycolysis in tumor cells. | nih.gov |
| Neurology | Slowing the progression of Alzheimer's disease. | Has been shown to potentially slow the progression of Alzheimer's disease, although mechanisms are still under investigation. | isciii.es |
| Infectious Disease | Treatment of severe sepsis and septic shock. | May reduce the activation of hemostasis and increase the resolution of inflammation in critically ill patients. | tandfonline.com |
| COVID-19 | Combating severe inflammation and thrombosis. | Hypothesized to be beneficial in managing the cytokine storm and thrombotic events in hospitalized COVID-19 patients. | nih.govisciii.es |
Development of Advanced Delivery Systems
One major area of development is extended-release (ER) formulations. A next-generation ER-ASA formulation has been developed to ensure sustained antiplatelet effects over a 24-hour period with once-daily dosing, which may be particularly beneficial for high-risk cardiovascular patients. tandfonline.comnih.gov Another approach involves the use of biodegradable materials. Stents coated with acetylsalicylic acid-loaded poly(D,L)-lactide-co-glycolide (PLGA) nanofibers have been shown to provide local, sustained drug delivery, which can reduce platelet adhesion and tissue reaction following stent placement. dovepress.com Additionally, composites made from natural polymers like chitosan (B1678972) are being investigated to create systems for controlled, long-term release in both gastric and intestinal environments. dergipark.org.tr
Table 2: Advanced Delivery Systems for Acetylsalicylic Acid
| Delivery System | Materials Used | Intended Outcome | Research Finding | Citations |
|---|---|---|---|---|
| Extended-Release (ER) Capsules | Microcapsules with release rate-limiting film. | Provide 24-hour anti-thrombotic coverage with once-daily dosing. | Slower absorption and prolonged release compared to immediate-release formulations. | tandfonline.comnih.gov |
| Drug-Eluting Stents | Biodegradable poly(D,L)-lactide-co-glycolide (PLGA) nanofibers. | Local, sustained delivery to reduce in-stent thrombosis and promote re-endothelialization. | In vitro studies show drug release for three weeks; in vivo studies show reduced platelet adhesion. | dovepress.com |
| Chitosan-Based Composites | Chitosan modified with montmorillonite, cellulose, or hydroxyapatite. | Long-term controlled release in both stomach and intestinal environments. | Montmorillonite/chitosan composites showed the most suitable profile for controlled release. | dergipark.org.tr |
| Transdermal Patches | Matrix systems using polymers like Eudragit E100. | Provide an alternative route of administration, potentially for low-dose therapy. | Feasibility studies are underway to design systems for controlled transdermal release. | medwinpublishers.com |
Personalized Medicine Approaches Based on Genetic and Metabolic Profiles
The "one-dose-fits-all" approach to acetylsalicylic acid therapy is being challenged by research into personalized medicine. The goal is to tailor treatment to an individual's unique genetic and metabolic makeup to maximize benefits. rjor.ro Future research is focused on identifying biomarkers and genetic profiles that can predict a patient's response.
A key area of investigation is the measurement of serum thromboxane (B8750289) B2 (TxB2), a biomarker that indicates the extent of platelet inhibition. frontiersin.orgnih.gov Studies have shown that some individuals exhibit a "fast recovery" of TxB2 synthesis, suggesting that the antiplatelet effects of a once-daily dose may not last a full 24 hours. frontiersin.orgnih.govnih.gov For these patients, research suggests that a twice-daily regimen might be more effective. frontiersin.orgnih.gov Genetic studies are also exploring how polymorphisms in genes related to drug metabolism and platelet function can influence an individual's response to acetylsalicylic acid. rjor.ro This research could lead to predictive models that help select patients who will benefit most from therapy. rjor.roresearchgate.net
Table 3: Personalized Medicine Research in Acetylsalicylic Acid Therapy
| Approach | Biomarker/Genetic Factor | Patient Classification | Investigational Strategy | Citations |
|---|---|---|---|---|
| Metabolic Profiling | Serum Thromboxane B2 (TxB2) levels. | Steady Suppression: TxB2 remains low 24h post-dose. Fast Recovery: TxB2 recovers >10% at 24h. Non-Responders: TxB2 remains high. | For the "fast recovery" group, a twice-daily dosing regimen is being investigated to maintain suppression. | frontiersin.orgnih.govnih.gov |
| Genetic Profiling | Genetic polymorphisms influencing drug response. | Patients with specific genetic variants that affect platelet function or drug metabolism. | Development of predictive models to guide personalized antiplatelet therapy. | rjor.ro |
| Clinical Condition-Based Personalization | Myocardial Infarction with Non-Obstructive Coronary Arteries (MINOCA). | Patients with MINOCA. | A clinical trial is exploring a personalized approach to treatment based on the specific underlying cause of MINOCA. | clinicaltrials.eu |
Environmental Research and Impact Assessment
The widespread use of acetylsalicylic acid necessitates a thorough assessment of its environmental fate and impact. Research in this area focuses on its persistence, bioaccumulation, and toxicity in aquatic environments.
Studies have shown that acetylsalicylic acid is considered to be readily biodegradable. janusinfo.se For instance, in one study, it was degraded by 83.3% after 28 days. janusinfo.se It also has a low potential for bioaccumulation, as indicated by its low log K-ow values at different pH levels. janusinfo.se However, due to its high consumption, residues of acetylsalicylic acid and its primary metabolite, salicylic (B10762653) acid, are detected in municipal wastewater and tap water. semanticscholar.org While the calculated environmental risk is often considered low, ongoing research aims to better understand the potential for synergistic effects and the chronic toxicity to various aquatic organisms. janusinfo.sesemanticscholar.orgfass.se Furthermore, efforts are being made to develop greener synthesis processes, such as using phosphoric acid instead of sulfuric acid, to reduce the environmental impact of its manufacturing. abcr-mefmo.org
Table 4: Environmental Impact Data for Acetylsalicylic Acid
| Parameter | Finding | Description | Citations |
|---|---|---|---|
| Persistence | Readily biodegradable. | Degraded to 83.3% after 28 days in a manometric respiration study. | janusinfo.se |
| Bioaccumulation | Low potential. | Log K-ow (octanol-water partition coefficient) values are -0.32, -1.62, and -1.61 at pH 5, 7, and 9, respectively. | janusinfo.se |
| Aquatic Toxicity | Moderate chronic toxicity. | The lowest No-Observed-Effect-Concentration (NOEC) for chronic toxicity was found in fish (Danio rerio) at 283 µg/L. | janusinfo.sefass.se |
| Environmental Risk | Low. | The Predicted Environmental Concentration/Predicted No-Effect Concentration (PEC/PNEC) ratio was calculated at 0.7, which indicates a low risk. | janusinfo.se |
| Presence in Water | Detected in wastewater and tap water. | A study in Sukkur city found concentrations ranging from 5.47-328.95 µg/L in tap water. | semanticscholar.org |
| Green Chemistry | Alternative synthesis methods. | Research shows phosphoric acid can be a safer, environmentally friendlier alternative to sulfuric acid in synthesis, with no significant difference in yield. | abcr-mefmo.org |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
